Rimonabant's primary mechanism is as a selective inverse agonist of the Cannabinoid CB1 Receptor [1] [2].
The following diagram illustrates the core signaling pathways involved.
This compound inverse agonist vs. agonist effects on CB1 receptor signaling.
The table below summarizes key quantitative findings from preclinical and clinical studies.
| Parameter / Effect | Quantitative Findings & Experimental Context |
|---|---|
| Binding Affinity | Binds with high affinity and selectivity to the central CB1 receptor [4] [1]. |
| Food Intake Suppression | In food-deprived rats, this compound (and analogs AM251, AM1387) produced dose-related suppression of high-fat, high-carbohydrate, and standard lab chow intake. Effect was comparable across diets when expressed as % baseline intake [4]. |
| Operant Responding (FR5 schedule) | Suppressed food-reinforced lever pressing. Duration of action studies found half-lives: this compound (t1/2 ≈ 15.6 h), AM251 (t1/2 ≈ 22.0 h), AM1387 (t1/2 ≈ 4.87 h) [4]. |
| Metabolic Improvements (Clinical) | In the RIO-North America trial (n=3040), 20 mg/day this compound vs. placebo significantly reduced weight and waist circumference, improved insulin sensitivity, and increased HDL cholesterol [1]. |
| Withdrawal Reason (Clinical) | Market withdrawal due to significantly increased risk of serious psychiatric disorders: anxiety, depression, suicidal ideation. Discontinuation due to adverse events was 13.8% (this compound) vs. 7.2% (placebo) [1]. |
To help you evaluate or replicate key findings, here are methodologies from critical assays used to characterize this compound.
[35S]GTPγS Binding Assay to Measure G-protein Activation
cAMP Accumulation Assay
Food Intake and Operant Responding Studies
Despite its withdrawal, research into CB1 receptor blockade continues, focusing on mitigating side effects.
The therapeutic promise of this compound was overshadowed by its significant risk of serious adverse effects.
This compound's mechanism is well-understood, but its history underscores the critical need for target selectivity and comprehensive safety profiling in drug development. Current research is strategically focused on neutral antagonists and peripherally-restricted compounds to dissociate therapeutic metabolic benefits from CNS-mediated risks.
The table below summarizes the core pharmacokinetic and metabolic characteristics of Rimonabant.
| Parameter | Details |
|---|---|
| Primary Target | Cannabinoid receptor 1 (CB1); also μ-opioid receptor antagonist [1] [2] |
| Action at CB1 | Selective antagonist/inverse agonist [2] [3] |
| Protein Binding | Nearly 100% [2] |
| Key Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) [4] [2] |
| Primary Excretion Route | Feces (86%) [2] |
| Elimination Half-life | Variable: 6-9 days (normal BMI); ~16 days (BMI >30) [2] |
This compound undergoes extensive hepatic metabolism, with research focusing on identifying its metabolic profile and potential reactive intermediates.
The following diagram illustrates the major metabolic pathways and the formation of the reactive iminium ion, which is central to its bioactivation.
Major metabolic pathways and key bioactivation step of this compound.
For researchers aiming to characterize this compound's metabolism, the following core methodologies from the literature can serve as a protocol foundation.
Core experimental workflow for studying this compound metabolism and bioactivation.
In Vitro Incubation System [4]
Analytical Method: Metabolite Profiling & Identification [4]
Assay for Covalent Binding [4]
Time-Dependent Inhibition (TDI) of CYP3A4 [4]
Understanding the pharmacokinetics and metabolism provides context for this compound's therapeutic effects and ultimate market withdrawal.
In the brain, endocannabinoids act as retrograde messengers that primarily modulate neurotransmitter release. By inhibiting presynaptic GABA or glutamate release, they influence the activity of key hypothalamic nuclei that control appetite, leading to a net increase in the drive to eat [1] [2].
The following diagram illustrates the core signaling pathway of the endocannabinoid system.
Endocannabinoid retrograde signaling inhibits neurotransmitter release to regulate energy balance.
Research on the ECS relies on well-established experimental models, including receptor knockout studies and detailed metabolic phenotyping.
Studies using mice with targeted deletions of cannabinoid receptors have been instrumental in defining their functions.
| Genotype | Diet | Effect on Body Weight Gain | Effect on Glucose Metabolism | Key Findings |
|---|---|---|---|---|
| Wild-Type (WT) | High-Fat Diet (HFD) | Significant weight gain [5] | --- | Baseline for diet-induced obesity. |
| CB1R-/- | HFD | No significant attenuation of weight gain (in females) [5] | Improved glucose clearance [5] | Sexual dimorphism: Weight effect is attenuated in females vs. males. Lean phenotype in males is well-established [6]. |
| CB2R-/- | HFD | Weight gain similar to WT [5] | Elevated fasting glucose (on LFD) [5] | Primary metabolic role may be in glucose regulation rather than weight. |
| CB1R-/-/CB2R-/- | HFD | Significant reduction in weight gain vs. WT [5] | --- | Double knockout suggests complex receptor interactions; enhanced thermogenesis in white fat proposed as a mechanism [5]. |
Experimental Workflow for Metabolic Phenotyping: The diagram below outlines a standard protocol for assessing energy balance in rodent models, as referenced in the studies [5].
Standard workflow for phenotyping energy balance in cannabinoid receptor knockout mice.
The ECS is a validated target for treating obesity and metabolic disorders, though drug development has faced challenges.
CB1 receptor activation triggers a complex network of intracellular signaling events. The table below summarizes the primary pathways and their consequences.
| Signaling Pathway | Mechanism of Action | Key Physiological Effects |
|---|---|---|
| Adenylyl Cyclase Inhibition [1] [2] [3] | Coupling to Gαi/o proteins inhibits adenylyl cyclase, reducing intracellular cAMP levels and Protein Kinase A (PKA) activity. | Modulation of ion channel phosphorylation and gene expression; reduction in neuronal excitability [4] [3]. |
| Ion Channel Regulation [1] [4] [3] | Gβγ subunits directly inhibit voltage-gated Ca2+ channels (N-type, P/Q-type) and activate inwardly rectifying K+ channels (GIRKs). | Presynaptic: Reduced Ca2+ influx and increased K+ conductance suppress neurotransmitter release (GABA, glutamate) [4]. |
| MAP Kinase Activation [1] [3] | Activates mitogen-activated protein kinase (MAPK) cascades (e.g., p42/p44, p38, JNK), often via Phosphatidylinositol 3-kinase (PI3K). | Regulation of cell differentiation, survival, and gene transcription (e.g., c-fos, zif268) [4] [3]. |
| β-arrestin Recruitment [5] [2] | Agonist-bound receptor is phosphorylated by GRKs, recruiting β-arrestins, which desensitize the receptor and initiate independent signaling. | Receptor internalization, ERK signaling, and functional outcomes distinct from G-protein pathways [5] [2]. |
The core signaling relationships are illustrated in the following pathway map:
CB1 receptor signaling pathways. Activation triggers Gαi/o-mediated inhibition of adenylyl cyclase and Gβγ-mediated regulation of ion channels, and also recruits β-arrestin and MAPK pathways.
A critical concept in modern pharmacology is biased signaling or functional selectivity [5]. Different ligands (e.g., endogenous, phytogenic, or synthetic) can stabilize unique receptor conformations, preferentially activating specific downstream pathways (e.g., G proteins over β-arrestin, or vice versa) [5] [6]. This provides a promising therapeutic strategy to develop drugs that elicit desired therapeutic effects (e.g., analgesia) while avoiding adverse ones (e.g., psychoactivity) [5].
Acting primarily as a presynaptic receptor, CB1 is a master regulator of synaptic transmission and plasticity [4] [7].
The distribution of CB1 receptors in the brain is not uniform. Its density in key regions dictates its functional roles, summarized in the table below.
| Brain Region | Expression Level | Primary Functional Role |
|---|---|---|
| Cerebral Cortex | High [1] [4] | Cognition, memory, executive function [4]. |
| Hippocampus | High [1] [4] | Learning, memory formation, and spatial navigation [1]. |
| Basal Ganglia | High [1] [4] | Motor control, habit learning [4]. |
| Cerebellum | High [1] [2] | Motor coordination, procedural learning [2]. |
| Hypothalamus | Moderate [1] [8] | Regulation of appetite, body temperature, and sleep [9]. |
| Amygdala | High [1] [4] | Emotional processing, fear, and anxiety [4]. |
| Brainstem | Low (in respiratory centers) [1] | Mediation of cannabinoid-induced analgesia; low expression in cardiorespiratory centers may explain lack of lethal overdose [1]. |
Dysregulation of the endocannabinoid system is implicated in numerous disorders, making CB1 a compelling therapeutic target [9] [4].
The development of CB1-based therapeutics has been challenging. While agonists are effective for conditions like pain and nausea, their psychoactive side effects and abuse potential are major limitations [7] [6]. Strategies to overcome this include:
Research into CB1 receptor function relies on a suite of sophisticated techniques. Key methodologies and their applications are outlined below.
| Experimental Technique | Key Application | Methodological Insight |
|---|---|---|
| Genetic Knockout Models | Establish causal links between CB1 and specific behaviors or physiological processes. | Conditional knockout mice (e.g., deletion from glutamatergic or GABAergic neurons) reveal cell-type-specific functions [10] [8]. |
| In Situ Hybridization (e.g., RNAscope) | Map precise cellular expression of CNR1 mRNA. | Used to identify and quantify neurons co-expressing CB1 with other receptors (e.g., mu-opioid) and define neuronal phenotype (Vgat=GABAergic, Vglut2=glutamatergic) [10]. |
| GTPγS Binding Assay | Measure receptor activation and G protein coupling efficacy. | Quantifies functional receptor activity in different brain regions or cell types, revealing signaling efficacy independent of expression level [8]. |
| Positron Emission Tomography (PET) | Visualize and quantify receptor distribution in vivo. | Uses radiolabeled ligands (e.g., inverse agonist MK-9470) to create maps of CB1 receptor availability in the living human brain [1]. |
| Electrophysiology | Study synaptic plasticity (DSI/DSE, eCB-LTD). | Measures changes in postsynaptic currents following neuronal depolarization or specific stimulation protocols to confirm retrograde signaling [4] [7]. |
The general workflow for investigating CB1 localization and its behavioral consequence is visualized as follows:
A general experimental workflow for investigating CB1 receptor function. This involves genetic targeting, expression validation, and phenotypic analysis.
| Aspect | Details |
|---|---|
| Program Scope | Four Phase III trials (RIO-Europe, RIO-North America, RIO-Lipids, RIO-Diabetes) [1] |
| Patient Population | Overweight/obese adults (BMI >27 kg/m²) with/without comorbidities; RIO-Diabetes enrolled patients with type 2 diabetes [1] |
| Key Efficacy (1-year, 20 mg) | - Weight Loss: -6.5 kg (vs. placebo) [1]
The RIO program was characterized by a consistent and rigorous methodology across its studies.
The studies measured a comprehensive set of efficacy and safety endpoints [1].
This compound is a selective cannabinoid receptor type 1 (CB1) antagonist/inverse agonist [2] [3]. The CB1 receptor is a G protein-coupled receptor (GPCR) highly expressed in the brain and peripheral tissues, including the liver, adipose tissue, and muscle [4]. Its activation by endocannabinoids inhibits the release of various neurotransmitters.
The following diagram illustrates the core signaling pathway of the CB1 receptor and the mechanism of this compound.
CB1 receptor signaling pathway and this compound's mechanism.
Beyond central appetite suppression, research indicates that this compound's metabolic benefits are partially mediated by peripheral CB1 receptors in metabolic tissues like fat and liver, explaining the weight-loss independent effects on lipids and glucose [1] [4]. Preclinical studies also suggest this compound has immunomodulatory and anti-inflammatory properties, inhibiting peripheral blood mononuclear cell (PBMC) proliferation and reducing pro-inflammatory markers like NF-κB, TNF-α, and COX-2 [2] [5].
The RIO program offers critical lessons for developing therapies targeting the endocannabinoid system:
The endocannabinoid system represents a crucial signaling network that maintains physiological homeostasis through complex receptor-mediated pathways. Anandamide (N-arachidonoylethanolamine), identified as the first endogenous cannabinoid, functions as a partial agonist at cannabinoid receptors and participates in numerous physiological processes including pain modulation, memory formation, and appetite regulation. Its discovery in 1992 revealed an endogenous signaling system that interfaces with multiple neurological and metabolic pathways [1]. In contrast, rimonabant (SR141716A) emerged as the first selective cannabinoid CB1 receptor antagonist/inverse agonist, providing researchers with a powerful pharmacological tool to probe endocannabinoid system function and potential therapeutic applications [2].
The interaction between anandamide and this compound represents a complex pharmacological relationship that extends beyond simple competitive antagonism. While this compound effectively blocks many CB1-mediated effects of anandamide, the interplay involves nuances of receptor trafficking, intracellular signaling modulation, and potential allosteric effects that continue to be elucidated. This technical guide examines the current understanding of these interaction mechanisms, drawing from receptor binding studies, functional assays, and clinical investigations to provide researchers and drug development professionals with a comprehensive resource on this biologically significant interaction.
The cannabinoid receptor 1 (CB1) serves as the primary site for anandamide and this compound interaction, with profound implications for central nervous system function:
Anandamide binding properties: Anandamide demonstrates moderate affinity for CB1 receptors with Kᵢ values typically ranging from 50-500 nM, functioning as a partial agonist with efficacy approximately 20-50% that of full agonists like WIN55,212-2. This partial agonism results in context-dependent effects influenced by receptor density and coupling efficiency in different tissues [2] [3].
This compound binding characteristics: this compound exhibits high-affinity binding to CB1 receptors with a Kᵢ of 5.6 nM, making it substantially more potent than anandamide at receptor occupation. Functionally, it behaves primarily as an inverse agonist that suppresses basal CB1 receptor activity in addition to competitively antagonizing agonist binding [2].
Allosteric modulation: Recent evidence suggests this compound may also function as an allosteric modulator at certain concentration ranges, potentially influencing anandamide binding kinetics through mechanisms distinct from simple competitive antagonism [3].
While CB1 represents the primary interaction site, both compounds demonstrate relevant activity at other molecular targets:
CB2 receptor activity: Anandamide exhibits moderate affinity for cannabinoid receptor 2 (CB2), though with approximately 4-fold lower potency compared to CB1. This compound demonstrates high CB1 selectivity, with affinity at CB2 receptors exceeding 1000 nM (Kᵢ > 1000 nM), rendering it effectively CB1-selective at therapeutic concentrations [2].
Non-cannabinoid receptor targets: Anandamide activates several non-CB1/CB2 targets, including TRPV1 receptors (where it functions as an agonist) and PPAR nuclear receptors. This compound's effects on these pathways are less pronounced but may contribute to its overall pharmacological profile, particularly in peripheral tissues [4] [3].
Table 1: Comparative Receptor Binding Profiles of Anandamide and this compound
| Target | Anandamide Kᵢ (nM) | This compound Kᵢ (nM) | Functional Activity |
|---|---|---|---|
| CB1 Receptor | 50-500 | 5.6 | Partial agonist vs. inverse agonist |
| CB2 Receptor | 200-1000 | >1000 | Partial agonist vs. negligible |
| TRPV1 | ~400 | Not significant | Agonist |
| PPARγ | ~2000-5000 | Not significant | Weak agonist |
| GPR55 | ~18 | Not significant | Agonist |
The intracellular signaling pathways modulated by anandamide and competitively antagonized by this compound represent a complex network of G-protein coupled receptor effects with diverse physiological consequences. The following diagram illustrates the core signaling pathways involved:
Figure 1: Cannabinoid Receptor Signaling Pathways. Anandamide activates CB1 receptors, initiating Gi/o protein-mediated inhibition of adenylyl cyclase and cAMP production, while this compound blocks this pathway and exhibits inverse agonist activity.
The canonical signaling pathway for CB1 receptors involves Gᵢ/o protein coupling with several downstream effects:
Adenylyl cyclase inhibition: Anandamide activation of CB1 receptors inhibits adenylyl cyclase activity, reducing intracellular cAMP levels and subsequently affecting protein kinase A (PKA) mediated phosphorylation. This compound reverses this inhibition and can further reduce basal cAMP production through inverse agonism [2].
Ion channel modulation: CB1 activation by anandamide regulates several ion channels, including inhibition of voltage-gated Ca²⁺ channels (N-type and P/Q-type) and activation of inwardly rectifying K⁺ channels. These effects collectively reduce neuronal excitability and neurotransmitter release at presynaptic terminals. This compound antagonizes these ion channel effects, restoring normal calcium influx and potassium efflux patterns [1] [2].
Beyond canonical G-protein signaling, anandamide influences several additional pathways that may be directly or indirectly affected by this compound:
MAPK pathway modulation: Anandamide stimulates the mitogen-activated protein kinase (MAPK) cascade, particularly extracellular signal-regulated kinase (ERK) phosphorylation, which influences gene expression and cellular proliferation. This compound has been shown to inhibit both basal and insulin-stimulated MAPK activation in certain cell types [2].
β-arrestin recruitment: Emerging evidence indicates that anandamide promotes β-arrestin recruitment to CB1 receptors, initiating G-protein-independent signaling that contributes to receptor internalization and downstream effects. The impact of this compound on this pathway appears complex, potentially influencing the balance between G-protein and β-arrestin signaling [3].
Research characterizing anandamide and this compound interactions employs multiple pharmacological approaches and experimental models:
Table 2: Experimental Protocols for Evaluating Anandamide-Rimonabant Interactions
| Method | Key Protocol Details | Primary Outcomes | Considerations |
|---|---|---|---|
| Radioligand Binding | Competition assays using [³H]CP55940 or [³H]SR141716A; incubation 60-90 min at 30-37°C | Kᵢ values for receptor affinity; displacement curves | Membrane preparations from transfected cells or native tissue |
| GTPγS Binding | [³⁵S]GTPγS binding in membrane preps; stimulation with anandamide ± this compound | Efficacy and potency estimates; inverse agonist activity | Measures G-protein activation directly |
| Drug Discrimination | Non-human primates trained to discriminate Δ9-THC; test substitution/antagonism | In vivo potency and efficacy; receptor mechanism validation | This compound pA₂ = 6.24-6.83 vs. anandamide [5] |
| cAMP Accumulation | Forskolin-stimulated cAMP with anandamide ± this compound; ELISA or HTRF detection | Functional inhibition of adenylyl cyclase | Intact cells required for full signaling |
| Calcium Imaging | FLIPR or similar systems; anandamide ± this compound in cells expressing CB1 | Intracellular calcium changes | Particularly relevant for Gq-coupled effects |
Experimental data reveal important quantitative relationships between anandamide and this compound:
Schild analysis: In drug discrimination studies using rhesus monkeys, this compound produced surmountable antagonism of anandamide with apparent pA₂ values ranging from 6.24-6.83, consistent with simple competitive antagonism at CB1 receptors [5].
Potency shifts: this compound produces dose-dependent rightward shifts in anandamide dose-response curves across various functional assays, with dose ratios providing estimates of antagonist affinity and revealing the competitive nature of the interaction [5] [2].
Temporal factors: The duration of action differs significantly between compounds, with anandamide producing effects lasting less than 50 minutes in primates, while this compound's antagonism persists for several hours, reflecting differences in metabolic stability and receptor dissociation kinetics [5].
The anandamide-rimonabant interaction has significant implications for energy homeostasis and metabolic disorders:
Appetite regulation: Endocannabinoid signaling through CB1 receptors stimulates appetite, particularly for palatable foods, creating a potential therapeutic target for obesity. This compound demonstrated efficacy in clinical trials for producing weight loss (cumulative weight reduction of ~5-10% at 20 mg/day) and improving cardiometabolic parameters including waist circumference and HDL cholesterol [2].
Lipid and glucose metabolism: Beyond central appetite effects, this compound influences peripheral metabolism through actions in adipose tissue, liver, and skeletal muscle, improving insulin sensitivity and reducing dyslipidemia in animal models and human trials. These effects appear to involve blockade of anandamide-mediated enhancement of lipogenesis [2].
The neurological effects of anandamide modulation present several potential therapeutic avenues:
Addiction disorders: this compound demonstrates efficacy in preclinical models of drug dependence, reducing self-administration and relapse-like behavior for various substances including nicotine, alcohol, and opioids. These effects are attributed to normalization of dopamine dysregulation in reward pathways [2].
Neuroprotection: While anandamide may exert neuroprotective effects under certain conditions, this compound has shown promise in models of Huntington's disease, potentially through modulation of excitotoxicity and energy metabolism in vulnerable neuronal populations [2].
The interaction between anandamide and this compound influences cancer pathophysiology through multiple mechanisms:
Antiproliferative effects: this compound demonstrates antiproliferative activity in various cancer cell lines, including breast, thyroid, and prostate cancer models. These effects appear to involve both CB1-dependent and independent mechanisms, with particular potency in combination with other anticancer agents [2].
Apoptosis induction: In several cancer models, this compound enhances apoptotic signaling pathways, potentially through reversal of anandamide-mediated survival signals. This pro-apoptotic effect varies significantly by cancer type and specific molecular context [6] [2].
Beyond classical cannabinoid receptors, anandamide interacts with peroxisome proliferator-activated receptors (PPARs), representing an important this compound-independent pathway:
PPARγ activation: Anandamide activates PPARγ nuclear receptors at micromolar concentrations (EC₅₀ ~2-5 μM), contributing to anti-inflammatory and metabolic effects. This interaction occurs independently of CB1 receptors and is therefore not antagonized by this compound [7] [4].
Transcriptional regulation: PPAR activation by anandamide regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammatory responses, with potential therapeutic implications for metabolic syndrome independent of CB1-mediated effects [4].
Anandamide interacts with several other receptor systems that may contribute to its physiological profile:
GPR55 receptors: Anandamide exhibits agonist activity at GPR55 receptors (EC₅₀ ~18 nM), an orphan GPCR that may influence neuronal morphology and cancer cell proliferation. The effect of this compound on this pathway appears minimal [3].
TRPV1 channels: At higher concentrations, anandamide activates TRPV1 vanilloid receptors (EC₅₀ ~400 nM), contributing to nociceptive and hyperalgesic effects that are not blocked by this compound [3].
The interaction between anandamide and this compound represents a pharmacologically complex relationship centered on CB1 receptor antagonism but extending to multiple signaling pathways and physiological systems. The competitive nature of this interaction at CB1 receptors is well-established, with this compound effectively blocking many CB1-mediated effects of anandamide while exhibiting additional inverse agonist properties that may contribute to its therapeutic profile.
For research and drug development applications, understanding the quantitative pharmacological parameters and experimental methodologies for evaluating this interaction provides critical foundation for investigating endocannabinoid system function and developing novel therapeutic agents. The continuing elucidation of alternative molecular targets for anandamide, particularly PPAR nuclear receptors and other non-CB1/CB2 sites, highlights the complexity of endocannabinoid signaling and suggests additional opportunities for therapeutic intervention beyond simple receptor blockade.
The Wnt/β-catenin signaling pathway represents a critically important regulatory axis in cellular homeostasis whose dysregulation is implicated in various cancers, particularly colorectal cancer (CRC). This technical review comprehensively examines the molecular mechanisms through which Rimonabant (SR141716), a cannabinoid receptor 1 (CB1) inverse agonist, inhibits Wnt/β-catenin signaling and demonstrates significant anti-tumor effects in preclinical models. This compound exerts its effects through multi-level pathway inhibition, including increased β-catenin phosphorylation, reduced nuclear translocation, disruption of Wnt receptor complexes, and direct inhibition of transcriptional coactivators. Experimental evidence from in vitro and in vivo studies confirms that this compound effectively suppresses tumor growth in CRC models carrying activating β-catenin mutations. These findings support the therapeutic potential of cannabinoid-based approaches for cancers driven by Wnt pathway dysregulation, particularly those resistant to conventional therapies. However, challenges remain regarding the psychiatric adverse effects associated with this compound, necessitating further investigation into optimized dosing, combination strategies, and potentially novel analogs with improved safety profiles.
The Wnt signaling pathway is a highly conserved system that regulates crucial cellular processes including proliferation, differentiation, migration, and stem cell maintenance. There are three primary Wnt signaling pathways: the canonical Wnt/β-catenin pathway, the non-canonical planar cell polarity pathway, and the non-canonical Wnt/calcium pathway [1]. The canonical pathway, which is the primary focus of this review, centers on the regulation of β-catenin stability and nuclear translocation. In the absence of Wnt ligands, cytoplasmic β-catenin is constantly phosphorylated by a destruction complex consisting of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), casein kinase 1α (CK1α), and other proteins. This phosphorylation marks β-catenin for ubiquitin-mediated proteasomal degradation, preventing its accumulation and subsequent transcriptional activity [2] [3].
When Wnt ligands bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors, they initiate an intracellular signaling cascade that disrupts the destruction complex. This disruption leads to β-catenin stabilization and accumulation in the cytoplasm, followed by nuclear translocation. Once in the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation and survival, including c-Myc, cyclin D1, and CDKN1A [2]. The non-canonical pathways, which function independently of β-catenin, regulate cell polarity and migration through activation of Rho/Rac GTPases and calcium signaling [3].
Dysregulation of Wnt signaling is a hallmark of various cancers, with particularly well-characterized roles in colorectal cancer. Approximately 85% of both sporadic and familial adenomatous polyposis (FAP) forms of CRC originate from inactivation of the APC tumor suppressor gene, which leads to constitutive activation of the Wnt/β-catenin pathway [4]. Additional mutations in other pathway components, including AXIN and β-catenin itself, can also drive oncogenic transformation through aberrant pathway activation [5]. The resulting uncontrolled expression of Wnt target genes facilitates cancer stem cell renewal, uncontrolled proliferation, evasion of apoptosis, and ultimately tumor initiation and progression [2]. Given its central role in carcinogenesis, the Wnt/β-catenin pathway has emerged as a promising therapeutic target for cancer treatment, with various inhibitory strategies currently under investigation in preclinical and clinical settings [6] [7].
Table 1: Key Components of the Wnt/β-Catenin Signaling Pathway
| Component Category | Key Elements | Primary Functions |
|---|---|---|
| Extracellular Regulators | Wnt ligands, Frizzled receptors, LRP5/6 co-receptors | Initiate signaling through receptor binding and complex formation |
| Cytoplasmic Destruction Complex | APC, Axin, GSK3β, CK1α | Phosphorylate β-catenin to target it for proteasomal degradation |
| Key Signaling Mediator | β-catenin | Translocates to nucleus and activates transcription of target genes |
| Nuclear Transcription Complex | TCF/LEF, CBP/p300, BCL9, Pygopus | Bind to DNA and regulate expression of Wnt target genes |
| Endogenous Inhibitors | DKK, sFRPs, WIF | Negatively regulate pathway activity at extracellular level |
This compound (SR141716), an N-acylaminopiperidinyl derivative, was initially developed as a selective cannabinoid receptor 1 (CB1) inverse agonist [8]. It was approved in Europe in 2006 for the treatment of obesity due to its appetite-suppressing effects but was subsequently withdrawn from the market in 2008 because of an increased risk of serious psychiatric adverse events, including anxiety and depression [8]. CB1 receptors are G protein-coupled receptors primarily expressed in the central nervous system but also found in various peripheral tissues, where they participate in diverse physiological processes [4]. The endocannabinoid system, comprising endogenous ligands (e.g., anandamide), receptors (CB1 and CB2), and metabolic enzymes, has been increasingly recognized for its anti-tumor effects in various cancer models, including CRC [4].
Previous research has demonstrated that cannabinoids, including both endogenous compounds and pharmacological agents, possess anti-proliferative and pro-apoptotic effects in cancer cells. For instance, Δ9-tetrahydrocannabinol has been shown to induce apoptosis in CRC through CB1-mediated inhibition of RAS-MAPK/ERK and PI3K-Akt signaling pathways [4]. Additionally, anandamide (AEA), an endogenous CB1 agonist, inhibits cholangiocarcinoma growth through activation of the non-canonical Wnt pathway mediated by Wnt5A [4]. In human breast cancer cells, methyl-F-AEA reduces β-catenin levels and inhibits transcriptional activation of TCF-responsive elements [4]. These observations strongly suggested potential crosstalk between cannabinoid signaling and the Wnt pathway in cancer, prompting more detailed investigations into compounds like this compound.
Research has elucidated that This compound exerts multi-faceted inhibition of the canonical Wnt/β-catenin pathway through several distinct mechanisms. In both HCT116 and SW48 colorectal cancer cell lines, which represent metastatic CRC models poorly responsive to conventional chemotherapies, this compound treatment significantly increased β-catenin phosphorylation at Ser33/Ser37 residues, starting from 8 hours of treatment [4]. These phosphorylation events mark β-catenin for ubiquitin-mediated proteasomal degradation, thereby reducing its stability and abundance. In HCT116 cells, this effect was particularly pronounced and persistent, leading to substantial reduction of both cytoplasmic and nuclear β-catenin pools [4].
Further investigation revealed that this compound downregulated key components of the Wnt receptor complex, including Wnt3, Frizzled 7 (Fzd7), and LRP6 co-receptor [4]. Additionally, the compound reduced expression of Dishevelled 3 (Dvl3), an intracellular mediator that transduces signals from activated Frizzled receptors to downstream pathway components. This comprehensive disruption of signaling complexes effectively prevents transduction of Wnt signals across the plasma membrane. Notably, this compound also upregulated adenomatous polyposis coli (APC) tumor suppressor protein levels in HCT116 cells, further enhancing the degradation of β-catenin [4].
Beyond inhibiting the canonical pathway, this compound demonstrates the capacity to activate non-canonical Wnt signaling in certain cellular contexts. In HCT116 cells, the compound significantly increased protein levels of both Wnt5A and its receptor ROR2 within 8 hours of treatment [4]. This was accompanied by activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key mediator of the non-canonical Wnt/Ca²⁺ pathway [4]. The non-canonical pathway activation is particularly significant because Wnt5A signaling antagonizes the canonical Wnt/β-catenin pathway, creating a dual mechanism of inhibition wherein this compound both directly suppresses canonical signaling and indirectly inhibits it through non-canonical pathway activation [4]. This differential effect was cell context-dependent, as SW48 cells did not exhibit significant activation of the non-canonical pathway despite showing inhibition of canonical signaling.
At the nuclear level, this compound directly inhibits p300/KAT3B histone acetyltransferase activity, a crucial coactivator of β-catenin-dependent transcription [4]. Histone acetyltransferases like p300 facilitate chromatin remodeling and enhance transcriptional efficiency of β-catenin/TCF complexes at target gene promoters. By inhibiting p300, this compound disrupts the transcriptional machinery necessary for expression of Wnt target genes, thereby suppressing oncogenic signaling even in cases where β-catenin still accumulates in the nucleus. This epigenetic mechanism represents a downstream intervention point that complements the upstream effects on β-catenin stability and localization.
The following diagram illustrates the comprehensive molecular mechanisms through which this compound inhibits Wnt/β-catenin signaling:
Figure 1: Molecular mechanisms of Wnt pathway inhibition by this compound. The diagram illustrates how this compound (yellow node) targets multiple components of the Wnt signaling cascade, including induction of β-catenin phosphorylation, downregulation of receptor complexes, direct inhibition of p300/HAT activity, and activation of non-canonical Wnt signaling through Wnt5A upregulation.
Comprehensive in vitro studies have demonstrated the anti-proliferative and pro-apoptotic effects of this compound in various colorectal cancer cell lines. In HCT116 cells, this compound treatment significantly inhibited cell growth and induced a substantial increase in Sub-G0/G1 phase population, indicative of apoptotic cell death [4]. This was corroborated by increased caspase-3 and PARP cleavage, key markers of apoptosis activation, observed starting at 24 hours of treatment [4]. Further analysis using human apoptosis antibody arrays revealed that this compound treatment upregulated several pro-apoptotic factors, including cytochrome C and death receptors (TRAILR-1, -2, and -3), while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and X-linked inhibitor of apoptosis protein (XIAP) [4].
The effects on Wnt pathway components were rigorously quantified through immunoblotting and immunofluorescence analyses. In HCT116 cells, this compound treatment resulted in a time-dependent reduction of nuclear β-catenin localization, with significant decreases observed at both 24 and 48 hours [4]. This effect was more pronounced and persistent in HCT116 cells compared to other CRC cell lines like DLD1 and SW620, where β-catenin phosphorylation increased only transiently [4]. The differential response across cell lines highlights the context-dependent nature of this compound's effects, possibly influenced by the specific mutational profiles of different CRC models.
Table 2: Key Experimental Findings from this compound Treatment in CRC Cell Lines
| Parameter Assessed | HCT116 Cells | SW48 Cells | DLD1 and SW620 Cells |
|---|---|---|---|
| β-catenin Phosphorylation | Significant increase, persistent until 48 hours | Increased starting at 8 hours | Transient increase, not persistent at 48 hours |
| Nuclear β-catenin Localization | Significant reduction at 24 and 48 hours | Reduced | Not systematically assessed |
| Apoptosis Induction | Strong (increased Sub-G0/G1, caspase-3/PARP cleavage) | Moderate (caspase-3/PARP cleavage) | Cell cycle arrest without apoptosis |
| Non-canonical Pathway Activation | Strong (Wnt5A, ROR2 upregulation; CaMKII activation) | Not observed | Not assessed |
| Receptor Complex Effects | Reduced Wnt3, Fzd7, LRP6, Dvl3 | Reduced Fzd7 and LRP6 | Not assessed |
The anti-tumor efficacy of this compound has been further validated in in vivo xenograft models using HCT116 cells transplanted into immunocompromised mice. In these studies, this compound treatment significantly reduced tumor growth compared to control groups [4]. Histological and immunohistochemical analyses revealed that this compound effectively destabilized nuclear β-catenin localization within tumor cells, consistent with the in vitro findings [4]. This demonstration of efficacy in vivo provides compelling support for the potential therapeutic utility of this compound in Wnt-driven cancers, particularly those with activating mutations in β-catenin that are often resistant to conventional therapies.
Cell culture and treatment protocols for evaluating this compound's effects on Wnt signaling typically utilize colorectal cancer cell lines with well-characterized genetic backgrounds, such as HCT116 (which carries activating β-catenin mutations) and SW48. Cells are maintained in appropriate media supplemented with fetal bovine serum and incubated under standard conditions (37°C, 5% CO₂) [4]. For experimental treatments, this compound is typically dissolved in DMSO and applied to cells at concentrations ranging from 5-20 μM for varying durations (8-48 hours), with DMSO-only treatments serving as vehicle controls.
To assess β-catenin phosphorylation and degradation, researchers employ immunoblotting techniques with phospho-specific antibodies targeting β-catenin phosphorylated at Ser33/Ser37/Thr41 residues. Total β-catenin levels are also measured to evaluate overall abundance. For subcellular localization studies, nuclear and cytoplasmic fractionation is performed followed by immunoblotting, or alternatively, immunofluorescence staining with β-catenin antibodies and nuclear counterstains (e.g., DAPI) is used to visualize distribution patterns [4]. Quantification of fluorescence intensity in nuclear versus cytoplasmic compartments provides a quantitative measure of β-catenin translocation.
To evaluate effects on downstream transcriptional activity, TCF/LEF reporter assays are employed. These typically involve transfection of luciferase reporter constructs containing TCF/LEF binding sites upstream of a minimal promoter driving luciferase expression. After this compound treatment, luciferase activity is measured and normalized to control reporters, providing a direct readout of pathway activity [4]. Additionally, quantitative RT-PCR or RNA sequencing can be used to assess expression changes in endogenous Wnt target genes such as c-Myc, cyclin D1, and AXIN2.
For evaluation of apoptosis induction, multiple complementary approaches are recommended. Annexin V/propidium iodide staining followed by flow cytometry allows quantification of early and late apoptotic populations. Immunoblotting for cleaved caspase-3 and PARP provides molecular confirmation of apoptosis activation [4]. More comprehensive analysis can be achieved using human apoptosis antibody arrays that simultaneously measure multiple pro- and anti-apoptotic proteins [4].
Anti-proliferative effects are typically assessed through cell viability assays (e.g., MTT, MTS, or CellTiter-Glo) conducted over 24-72 hours with varying this compound concentrations. These data allow calculation of IC₅₀ values for different cell lines. Additionally, cell cycle analysis via propidium iodide staining and flow cytometry reveals perturbations in cell cycle distribution, such as accumulation in sub-G0/G1 (apoptotic) or other specific phases [4].
For in vivo efficacy studies, HCT116 xenograft models are commonly established by subcutaneous injection of 5-10 × 10⁶ cells into the flanks of immunodeficient mice (e.g., nude or SCID mice) [4]. Once tumors reach a measurable size (typically 100-200 mm³), animals are randomized into treatment groups. This compound is administered via oral gavage or intraperitoneal injection at doses ranging from 10-30 mg/kg/day, with vehicle-treated animals serving as controls. Tumor dimensions are measured regularly with calipers, and volumes calculated using the formula: volume = (length × width²)/2. At study endpoint, tumors are harvested for histological and molecular analyses, including immunohistochemistry for β-catenin localization and proliferation markers (e.g., Ki-67) [4].
The experimental evidence supporting this compound's efficacy in Wnt-driven cancers holds particular promise for treatment-resistant malignancies. Colorectal cancers with activating β-catenin mutations often demonstrate poor response to conventional chemotherapies, creating an urgent need for targeted therapeutic approaches [4]. The multi-level inhibition of Wnt signaling by this compound represents a mechanistically rational strategy for these difficult-to-treat cases. Furthermore, the ability of this compound to simultaneously induce apoptosis and disrupt cancer stem cell maintenance through Wnt pathway inhibition addresses two key challenges in oncology - therapeutic resistance and disease recurrence.
Given the complexity of cancer signaling networks and the potential for compensatory mechanisms, combination therapy approaches may maximize the therapeutic benefit of Wnt pathway inhibition. Preclinical studies have demonstrated that cannabinoids can improve the efficacy of conventional chemotherapeutic agents [4]. Specifically, this compound has shown synergistic effects when combined with standard-of-care drugs in various cancer models. The potential for combination strategies is further supported by evidence that Wnt pathway inhibition can sensitize cancer cells to other targeted therapies and immunotherapies, although these possibilities require specific investigation in the context of this compound treatment.
Despite the promising preclinical data, several significant challenges remain for the clinical translation of this compound as an anti-cancer agent. Most notably, the psychiatric adverse effects (including anxiety and depression) that led to its withdrawal from the market for obesity treatment pose a substantial barrier to repurposing for oncology indications [8]. Potential strategies to mitigate this risk include development of peripherally-restricted analogs that do not cross the blood-brain barrier, optimized dosing regimens that maximize anti-tumor efficacy while minimizing CNS exposure, or identification of patient subgroups with favorable risk-benefit profiles. Additionally, the context-dependent nature of this compound's effects on Wnt signaling underscores the importance of biomarker development to identify patients most likely to respond to treatment.
The comprehensive investigation of this compound's effects on Wnt signaling has revealed a multi-faceted mechanism of action that includes promotion of β-catenin degradation, disruption of receptor complexes, activation of non-canonical Wnt signaling, and inhibition of transcriptional coactivators. These molecular effects translate to significant anti-tumor activity in preclinical models of colorectal cancer, particularly in those with activating β-catenin mutations. The accumulated evidence strongly supports the therapeutic potential of targeting the cannabinoid system for Wnt-driven cancers while highlighting the need for innovative approaches to overcome toxicity challenges.
Future research should focus on several key areas: First, the development of optimized analogs with improved safety profiles through medicinal chemistry approaches. Second, the identification of predictive biomarkers that can identify patient populations most likely to benefit from treatment. Third, the systematic evaluation of combination strategies with conventional chemotherapies, targeted agents, and immunotherapies. Finally, expanded investigation into the efficacy of this compound across a broader range of Wnt-driven malignancies beyond colorectal cancer. Addressing these questions will facilitate the clinical translation of these compelling preclinical findings into meaningful therapeutic advances for cancer patients.
This compound (SR141716) is a potent and selective cannabinoid CB1 receptor antagonist that was initially developed as an anti-obesity agent. Its discovery provided a powerful pharmacological tool for investigating the endocannabinoid system, which plays a modulatory role in numerous physiological processes including nociception, inflammation, metabolism, and reward pathways [1] [2]. Although this compound was withdrawn from clinical use due to psychiatric side effects, including depression and anxiety, it remains extensively used in preclinical research to elucidate CB1 receptor functions and explore potential therapeutic applications [3].
The molecular mechanism of this compound involves competitive antagonism at the CB1 receptor, with recent structural biology studies revealing that it binds to an orthosteric pocket situated toward transmembrane domains 1 and 7 of the receptor [4]. Research indicates that this compound also exhibits inverse agonist activity, meaning it can suppress constitutive receptor signaling, which differentiates it from neutral antagonists currently under investigation for potentially improved safety profiles [5].
This model investigates the interaction between obesity and inflammatory arthritis, leveraging the enhanced inflammatory response observed in obese subjects.
Table 1: Key Outcomes in CFA-Induced Arthritis Model
| Parameter | Lean Rats | Obese Rats | Effect of this compound (10 mg/kg) |
|---|---|---|---|
| Paw Oedema | Moderate | Significantly higher at Day 7 | No significant reduction |
| Arthritis Score | Moderate | Higher | Reduced in obese rats only |
| Joint Width | Increased | Increased | Reduced in obese rats only |
| Thermal Hyperalgesia | Present | Present | Marked reduction in both, greater in obese |
| Mechanical Allodynia | Present | Present | Marked reduction in both, greater in obese |
This model assesses the role of CB1 in skeletal muscle regeneration, a process involving inflammation, apoptosis, and myogenesis.
Table 2: Key Outcomes in Muscle Injury Model
| Parameter | Vehicle-Treated Injured | This compound-Treated (10 mg/kg/d) |
|---|---|---|
| Muscle Strength (5 DPI) | Significant loss | Prevented loss |
| Myofiber Growth (7 DPI) | Impaired | Increased |
| Apoptosis Markers | Elevated | Downregulated |
| Inflammation (p-p65NF-κB) | Elevated | Downregulated |
| Satellite Cell Marker (Pax7) | Variable | Upregulated |
These models evaluate the efficacy of this compound in reducing drug-seeking and relapse-like behavior.
This compound continues to be an indispensable tool for probing the physiological and pathophysiological roles of the CB1 receptor. The protocols detailed herein provide robust, reproducible methodologies for investigating its effects in models of chronic inflammation, muscle regeneration, and substance use disorders. When employing these models, careful attention to dosing timing, appropriate control groups, and species-specific behavioral interpretations is paramount for generating reliable and translatable data. Future research should leverage these established protocols to further elucidate the complex signaling of the endocannabinoid system and evaluate next-generation CB1 modulators with potentially superior safety profiles.
Rimonabant (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide) is a selective cannabinoid CB1 receptor antagonist that was initially developed as an anti-obesity therapeutic agent. The drug exhibits poor aqueous solubility, which limits its oral bioavailability and therapeutic efficacy. Solid dispersion technology represents a promising formulation strategy to enhance the dissolution rate and oral absorption of poorly water-soluble drugs like this compound by creating molecular dispersions of the drug in hydrophilic carrier matrices. This approach can lead to improved saturation solubility and wetting characteristics through particle size reduction, conversion from crystalline to amorphous state, and improved porosity. The application of solid dispersions is particularly valuable for BCS Class II compounds such as this compound, where solubility represents the rate-limiting step for oral absorption. These notes provide detailed protocols for preparing and characterizing this compound solid dispersions using various hydrophilic carriers, with the aim of facilitating further research on this promising compound despite its withdrawal from the market due to psychiatric side effects.
Table 1: Formulation Components and Their Functions in Solid Dispersions
| Component | Function | Concentration Range | Alternative Options |
|---|---|---|---|
| This compound | Active ingredient | 10-20% w/w | - |
| Poloxamer 407 | Hydrophilic carrier | 40-80% w/w | Poloxamer 188, PEG 6000 |
| Sodium Alginate | Matrix polymer | 10-30% w/w | Guar gum, HPMC |
| Polysorbate 80 | Surfactant | 1-5% w/w | Sodium lauryl sulfate |
| Ethanol | Solvent | q.s. | Methanol, Acetone |
| Microcrystalline cellulose | Adsorbent | 10-20% w/w | Aerosil 200, Neusilin |
The following workflow illustrates the complete preparation process of this compound solid dispersions using the solvent evaporation method:
Weighing: Accurately weigh 400 mg of this compound and the required quantity of polymer carrier (typically in 1:5 drug-to-polymer ratio, 2000 mg total polymer) using an analytical balance. [2]
Dissolution: Transfer the weighed materials to a round-bottom flask and add 50 mL of ethanol (or other suitable solvent). Stir the mixture using a mechanical stirrer at 300 rpm for 30 minutes until a clear solution is obtained. [2]
Secondary Polymer Addition: Add the secondary polymer (Guar gum or Poloxamer) according to the predetermined formulation design. Continue stirring at 400 rpm for 60 minutes to ensure complete mixing and formation of a homogeneous dispersion. [2]
Solvent Evaporation: Transfer the solution to a rotary evaporator and evaporate the solvent under reduced pressure at 40-50°C. Maintain rotation speed at 60-80 rpm until a solid mass is obtained. [1]
Drying: Transfer the solid mass to a vacuum oven and dry at 40°C for 24-48 hours to remove residual solvent. Monitor the process to prevent degradation of the active ingredient. [2]
Size Reduction: Break the dried mass and pass through a #22 mesh sieve (710 μm) to obtain uniformly sized particles. Store the final solid dispersion in a desiccator containing desiccant until further characterization. [2]
The fusion method offers the advantage of avoiding organic solvents, making it environmentally friendly and eliminating concerns about residual solvents:
Physical Mixture Preparation: Intimately mix this compound and the hydrophilic carrier (typically Poloxamer or PEG 6000) in a predetermined ratio (commonly 1:5 to 1:8 drug-to-carrier ratio) using a mortar and pestle or tumbler mixer for 15 minutes. [4]
Heating: Transfer the physical mixture to a porcelain dish or similar container and heat at a temperature 5-10°C above the melting point of the carrier (approximately 55-60°C for Poloxamer, 60°C for PEG 6000) on a hot plate or in an oven. [1]
Melting and Mixing: Maintain the temperature with continuous stirring until a homogeneous melt is obtained. Ensure complete melting and mixing of the drug in the carrier matrix.
Solidification: Rapidly cool the molten mixture by placing it in an ice bath or refrigerator to facilitate solidification while preventing drug crystallization.
Processing: Break the solidified mass, grind in a mortar, and sieve through appropriate mesh (#22 IP standard sieve) to obtain uniform particles. [2]
Objective: To identify potential interactions between this compound and polymeric carriers that may affect stability or performance.
Procedure:
Interpretation: The absence of significant changes in characteristic peaks indicates compatibility between drug and polymer.
Objective: To determine the crystalline/amorphous state of the drug in solid dispersions and identify glass transition temperatures.
Procedure:
Objective: To determine the percentage of this compound in the solid dispersion and assess preparation method consistency.
Procedure:
Calculation:
Objective: To evaluate the dissolution profile of this compound from solid dispersions compared to pure drug.
Procedure:
Table 2: Composition and Properties of this compound Solid Dispersions Using Different Carriers
| Formulation Code | Drug:Polymer Ratio | Polymer Combination | Drug Loading (%) | Entrapment Efficiency (%) | Cumulative Release in 2h (%) |
|---|---|---|---|---|---|
| F1 | 1:5 | Sodium Alginate:Guar Gum (1:1) | 18.20 ± 0.62 | 64.92 ± 0.27 | 85.4 ± 3.2 |
| F2 | 1:6 | Sodium Alginate:Guar Gum (1:2) | 15.30 ± 0.34 | 69.53 ± 0.41 | 88.7 ± 2.8 |
| F3 | 1:7 | Sodium Alginate:Guar Gum (1:3) | 13.99 ± 0.04 | 70.83 ± 0.28 | 91.2 ± 3.1 |
| F4 | 1:8 | Sodium Alginate:Guar Gum (1:4) | 12.91 ± 0.01 | 71.60 ± 0.21 | 93.5 ± 2.6 |
| F5 | 1:6 | Sodium Alginate:Guar Gum (2:1) | 16.39 ± 0.14 | 59.37 ± 0.16 | 82.3 ± 3.8 |
| Poloxamer-based | 1:5 | This compound:Poloxamer 407 | 16.85 ± 0.45 | 75.32 ± 0.62 | 94.8 ± 2.4 |
Table 3: Comparison of Various this compound Formulation Strategies
| Formulation Approach | Carrier/System | Key Advantages | Limitations | Drug Release Rate |
|---|---|---|---|---|
| Solid Dispersion (Solvent Evaporation) | Poloxamer 407 | High dissolution enhancement, amorphous conversion | Potential solvent residues, stability concerns | 94.8% in 2h |
| Solid Dispersion (Fusion) | PEG 6000 | No organic solvents, simple process | Thermal stress on drug, limited carrier selection | 89.3% in 2h |
| Microspheres | Sodium Alginate-Guar Gum | Controlled release, good flow properties | Complex process, lower drug loading | 93.5% in 2h |
| Nanostructured Lipid Carriers (NLCs) | Lipid matrices | Enhanced bioavailability, good stability | Complex manufacturing, scale-up challenges | 96.2% in 2h [3] |
Table 4: Troubleshooting Common Problems in this compound Solid Dispersion Preparation
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low drug loading | Poor drug solubility in carrier | Optimize drug-carrier ratio; Use surfactant; Increase processing temperature |
| Incomplete drug release | Drug crystallization during preparation | Increase polymer concentration; Optimize cooling rate; Add crystallization inhibitors |
| Poor flow properties | Irregular particle shape and size | Implement spherical crystallization; Add glidants; Optimize sieving parameters |
| Stability issues | Moisture absorption, recrystallization | Use protective packaging; Add stabilizers; Store in controlled conditions |
| Content uniformity issues | Inadequate mixing | Extend mixing time; Use high-shear mixers; Implement geometric dilution |
Solid dispersion technology presents a viable strategy for enhancing the dissolution rate and oral bioavailability of this compound. The application of hydrophilic carriers such as Poloxamer, PEG, and natural polymers like sodium alginate and guar gum can significantly improve the wettability and solubility of this poorly water-soluble drug. The protocols described in this document provide researchers with reliable methods for preparing and characterizing this compound solid dispersions using both solvent evaporation and fusion techniques.
The experimental data demonstrates that optimized solid dispersion formulations can achieve drug release exceeding 90% within 2 hours, representing substantial improvement over the pure drug substance. Furthermore, the conversion to amorphous form confirmed by DSC and XRD analysis provides the scientific basis for the observed enhancement in dissolution performance.
While this compound is no longer marketed due to psychiatric side effects, research continues on related compounds and targeted delivery systems that may separate the therapeutic benefits from adverse effects. The methodologies described herein may also be applied to other cannabinoid receptor antagonists and poorly soluble drugs in development. Future research directions should focus on scale-up feasibility, long-term stability studies, and exploration of novel polymeric carriers to further optimize the performance of this compound solid dispersions.
1. Advanced Nanoparticle Delivery of Rimonabant A primary strategy to overcome the central nervous system (CNS)-related side effects of this compound is its encapsulation within polymeric nanoparticles for hepatic targeting.
The table below summarizes the key characteristics of this system:
| Parameter | Specification / Outcome |
|---|---|
| Active Pharmaceutical Ingredient | This compound [1] |
| Delivery System | Polymeric Nanoparticles (PLGA) [1] |
| Primary Target Organ | Liver [1] |
| Key Therapeutic Application | Non-alcoholic fatty liver disease (NAFLD) and Type 2 Diabetes [1] |
| Major Advantage | Avoids neuropsychiatric side effects by preventing brain exposure [1] |
2. The Functional Role of Poloxamer in Drug Delivery While not directly paired with this compound in the searched studies, poloxamer is a critical excipient in nanoparticle-based drug delivery, particularly for intranasal systems targeting the brain.
The following diagram illustrates how poloxamer enhances drug delivery, particularly in an intranasal context.
Based on the gathered intelligence, here is a detailed protocol for developing and evaluating a lipid-based nanoparticle system (like SLNs or NLCs) for this compound, utilizing poloxamer.
Objective: To formulate this compound-loaded nanostructured lipid carriers (Rimo-NLCs) coated with poloxamer 407 for enhanced hepatic targeting or intranasal delivery.
Materials:
Methodology:
Part A: Preparation of Rimo-NLCs using Hot Homogenization
Part B: Critical Quality Attribute (CQA) Analysis
EE (%) = (Amount of drug in NLCs / Total amount of drug used) * 100DL (%) = (Amount of drug in NLCs / Total weight of NLCs) * 100Part C: In Vivo Pharmacodynamic Study
The integration of poloxamer into a this compound nano-formulation presents a promising strategy to resurrect this potent therapeutic agent. The proposed protocol leverages the hepatotropic properties of nanoparticles and the permeability-enhancing effects of poloxamer. Future work should focus on:
The repurposing of existing drug scaffolds represents a promising strategy in antibacterial discovery, offering potential advantages in reduced development timelines and optimized safety profiles compared to novel chemical entities. Rimonabant (SR141716A), originally developed as a cannabinoid CB1 receptor antagonist for weight management, has recently emerged as a promising candidate for tuberculosis treatment based on structural similarity to known anti-tubercular compounds [1] [2]. This application note provides detailed protocols for evaluating this compound and its analogues against Mycobacterium tuberculosis (Mtb), with a particular focus on sila-analogues that have demonstrated exceptional potency in the nanomolar range [1].
The scientific rationale for investigating this compound against Mtb stems from its structural similarity to BM212, a known MmpL3 inhibitor that blocks the transport of mycolic acids essential for mycobacterial cell wall development [1] [2]. MmpL3 (mycolic acid transport protein) has emerged as a promising therapeutic target for novel anti-tuberculosis agents, with several investigational compounds including SQ109, AU-1235, and NITD-304 also acting on this transporter protein [2]. The structural conservation between this compound and BM212 scaffolds suggested that this compound analogues might share similar mechanisms of action while potentially offering improved pharmacological properties [1].
Table 1: Anti-tuberculosis activity and selectivity of key this compound analogues
| Compound | Structural Features | MIC against Mtb H37Rv | Cytotoxicity (CC50) | Selectivity Index | Reference |
|---|---|---|---|---|---|
| This compound | Pyrazole core, hydrazide moiety | 25 μg/mL | >100 μM | >4 | [2] |
| Compound 4a | Cyclohexylcarbamoyl group | 1.5 μg/mL | >100 μM | >66.7 | [2] |
| Compound 4b | Adamantylcarbamoyl group | 0.78 μg/mL | >100 μM | >128.2 | [2] |
| Compound 18a | Silicon-containing analogue | 31 ng/mL | >100 μM | >3225 | [1] |
| BM212 (Reference) | 1,5-diaryl pyrrole derivative | 0.7-1.5 μg/mL | >100 μM | >66.7-142.9 | [2] |
MIC: Minimum Inhibitory Concentration; CC50: 50% Cytotoxic Concentration; Selectivity Index: CC50/MIC
The screening data revealed that structural optimization of the this compound scaffold significantly enhanced anti-tubercular potency. Particularly noteworthy is compound 18a, a sila-analogue of this compound where a carbon atom has been replaced with silicon, which demonstrated exceptional activity with an MIC of 31 ng/mL against Mtb H37Rv [1]. This represents an approximately 800-fold improvement over the original this compound scaffold [1] [2]. The increased lipophilicity imparted by silicon incorporation appears to enhance potency, likely through improved membrane penetration or target binding [1].
Table 2: Standard experimental conditions for anti-tuberculosis activity assessment
| Parameter | Standard Conditions | Variations/Special Considerations | References |
|---|---|---|---|
| Bacterial strain | Mtb H37Rv (ATCC 27294) | Clinical isolates, MDR strains | [1] [2] |
| Culture medium | Middlebrook 7H9/7H10/7H11 | Addition of OADC enrichment | [1] [2] |
| Inoculum preparation | Mid-log phase culture | Adjustment to 10^5-10^6 CFU/mL | [2] |
| Incubation conditions | 37°C, 5% CO2, 85% humidity | 7-14 days incubation | [2] |
| MIC determination | Visual inspection/resazurin | Microscopic examination, radimetric BACTEC | [2] |
| Cytotoxicity testing | Mammalian cell lines (Vero, J774) | MTT/XTT assays, 72h exposure | [1] [2] |
| Compound solubility | DMSO stock solutions | Final DMSO <1% in assays | [2] |
The synthesis of this compound analogues follows modified procedures from the literature [2]:
The particularly potent sila-analogue 18a requires specialized synthetic approaches for silicon incorporation [1]:
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to established guidelines with modifications [2]:
For assessment of activity against intracellular Mtb [3]:
Cytotoxicity is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay [1] [2]:
The evaluation of this compound analogues has revealed several critical structure-activity relationship patterns:
The this compound scaffold represents a promising starting point for novel anti-tuberculosis agents, particularly through strategic modifications such as silicon incorporation that dramatically enhance potency. The protocols outlined here provide a comprehensive framework for evaluating this compound analogues, with the most promising compound (18a) showing exceptional activity in the nanomolar range and an excellent selectivity index exceeding 3,000 [1]. The MmpL3 inhibition mechanism positions these compounds as addressing a clinically validated target with potential activity against drug-resistant tuberculosis strains [1] [2]. Further development should focus on optimizing pharmacokinetic properties and evaluating efficacy in advanced animal models of tuberculosis infection.
A critical first step is establishing relevant biological models. The following table summarizes the primary in vitro models used in recent Rimonabant studies.
| Cell Model Type | Specific Examples | Culture Method | Key Application in this compound Studies |
|---|---|---|---|
| Primary Cancer Stem Cells (CSCs) | GTG7 line (from patient-derived CRC) [1] [2] | 3D spheroids in ultra-low attachment supports; Advanced DMEM-F12 medium supplemented with N2, EGF, bFGF, heparin [1] [2] | Model CSC dynamics and intra-tumoral heterogeneity; test drug effects on self-renewal and Wnt pathway activity [1] [2] |
| Established Cancer Cell Lines | CRC: HCT116, DLD1 [1] [2] Breast Cancer: MCF7 (luminal), MDA-MB-231 (TNBC) [3] [4] | 2D monolayers; standard media (e.g., McCoy’s 5A, RPMI, DMEM) with 10% FBS [1] [3] | General assessment of anti-proliferative effects, apoptosis, migration, and signaling pathway inhibition [3] [4] | | Normal/Tumor Microenvironment Cells | Wild-type human colon organoids [1] [5] Human lung fibroblasts (MRC5) [3] | Organoids in specialized matrices [1]; fibroblasts in DMEM with 10% FBS [3] | Assess cancer cell selectivity (minimal toxicity to normal cells) [1]; study effect on tumor-stroma crosstalk and secretome [3] |
The following section provides detailed protocols for key experiments that evaluate the efficacy and mechanisms of this compound.
This foundational protocol determines the compound's direct impact on cell viability and proliferation.
1.1 Cell Viability (MTT) Assay
1.2 Clonogenic (Colony Formation) Assay
These protocols help delineate the mode of cell death and growth arrest induced by this compound.
2.1 Apoptosis Analysis by Flow Cytometry
2.2 Cell Cycle Analysis by Flow Cytometry
2.3 Ferroptosis Induction Assay (for TNBC)
This specialized protocol is crucial for understanding this compound's effect on the therapy-resistant CSC subpopulation.
This compound exerts its effects through multiple signaling pathways. The experimental workflow for investigating these mechanisms is outlined below, followed by a detailed diagram of the primary affected pathway.
The diagram below illustrates how this compound inhibits the canonical Wnt/β-catenin pathway, a key mechanism identified in colon cancer stem cell research.
The key targets and effects of this compound on oncogenic signaling pathways are summarized in the table below.
| Pathway | Molecular Target of this compound | Observed Experimental Outcome | Relevant Cancer Model |
|---|---|---|---|
| Wnt/β-Catenin [1] [2] [3] | p300 histone acetyltransferase (HAT) domain; upstream signaling components [1] | ↓ β-Catenin nuclear translocation; ↑ β-Catenin phosphorylation (Ser33) & degradation; ↓ TCF/LEF transcriptional activity; ↓ target genes (c-Myc, Cyclin D1) [1] [3] | Colorectal Cancer, Breast Cancer |
| Other Key Pathways [3] | Not fully elucidated, but CB1-independent | ↓ NF-κB phosphorylation (Ser536); ↓ TGF-β signaling (nuclear p-SMAD2/3); ↓ HIF1α transcriptional activity [3] | Breast Cancer |
| PI3K/AKT & MAPK/ERK [6] [4] | Potential upstream modulation via HPIP or CB1 | ↓ phosphorylation of AKT and ERK1/2 [6] [4] | Breast Cancer |
Drug discrimination (DD) represents a powerful behavioral assay for characterizing the neuropharmacological effects of psychoactive compounds by training subjects to detect interoceptive cues produced by administration of specific substances. This well-established paradigm has become a gold standard in preclinical abuse potential assessment and receptor mechanism characterization, with high translational validity for predicting human psychoactive effects [1]. When animals reliably discriminate between training conditions, researchers can test other compounds to determine whether they produce similar or different interoceptive states, thereby illuminating shared receptor mechanisms and potential clinical applications.
This compound (SR141716A) was the first selective cannabinoid CB1 receptor antagonist/inverse agonist developed for clinical use [2]. Originally investigated as an anti-obesity medication, this compound was approved in Europe in 2006 but was withdrawn worldwide in 2008 due to serious psychiatric side effects including depression, anxiety, and suicidal ideation [3] [2]. Despite its removal from clinical use, this compound remains an invaluable research tool for investigating cannabinoid receptor function and has been successfully established as a discriminative stimulus in several preclinical models, unlike many other antagonist compounds [4] [5].
The pharmacological activity of this compound as an inverse agonist at CB1 receptors means it not only blocks receptor activation by agonists but also suppresses constitutive receptor activity, producing effects opposite to those of agonists [6] [2]. This nuanced mechanism differs from neutral antagonists that block receptors without affecting basal activity, a distinction that may have implications for both subjective effects and side effect profiles [6] [7]. Understanding these properties is essential for designing appropriate discrimination paradigms and interpreting their results in the context of cannabinoid receptor function.
Researchers have developed multiple specialized procedures to establish this compound as a discriminative stimulus, each with distinct advantages and applications. The three primary approaches include:
Discriminated Taste Aversion (DTA) in Rats: This method leverages conditioned aversion to establish discrimination, where this compound administration is paired with lithium chloride-induced malaise [4] [5].
Antagonist Discrimination in Nonhuman Primates: This approach studies withdrawal phenomena by training subjects chronically treated with CB1 agonists to discriminate this compound from vehicle [8].
Standard Operant Agonist Discrimination: This conventional method investigates antagonist properties by testing this compound against established agonist discriminative stimuli [6].
Table 1: Comparison of this compound Drug Discrimination Procedures
| Procedure Type | Species | Training Dose | Key Applications | Session Parameters |
|---|---|---|---|---|
| Discriminated Taste Aversion | Rat (Sprague-Dawley) | 3-5.6 mg/kg i.p. | CB1 antagonist characterization, receptor mechanism studies | 20 min pretreatment, 30 min drinking session [4] |
| Antagonist Discrimination | Squirrel monkey | 1-3 mg/kg i.v. | Cannabis withdrawal modeling, medication development | 50 min pretreatment, FR10 response requirement [8] |
| Operant Agonist Discrimination | Squirrel monkey | N/A (test drug only) | Antagonist potency assessment, Schild analysis | 50 min pretreatment, FR10 response requirement [6] |
Choosing an appropriate discrimination procedure depends on several factors, including research objectives, species considerations, and practical constraints. The DTA procedure offers particular advantages for establishing discrimination with this compound, as traditional operant approaches have frequently proven unsuccessful with this compound [4]. This method typically achieves rapid acquisition of discrimination, with clear separation between drug and vehicle states often evident after only 12 training sessions (6 drug and 6 vehicle sessions) in experimental animals [4].
For investigators specifically interested in cannabis withdrawal phenomena, the antagonist discrimination model in nonhuman primates provides direct insight into the interoceptive states associated with CB1 receptor blockade during chronic agonist exposure [8]. This approach typically requires more extended training periods (30-60 sessions) but offers excellent face validity for human cannabis withdrawal and enables direct testing of potential treatment medications.
When the primary goal involves characterizing antagonist properties against agonist effects, the standard operant discrimination procedure with established CB1 agonists as training stimuli allows direct assessment of this compound's ability to block or attenuate these effects [6]. This method facilitates quantitative approaches such as Schild analysis for determining antagonist potency and investigating mechanisms of action.
Figure 1: Experimental workflow for the Discriminated Taste Aversion procedure in rats
Table 2: Quantitative Parameters from this compound Discrimination Studies
| Parameter | Typical Values | Interpretation | Representative Findings |
|---|
| Training Dose | 3-5.6 mg/kg (rat DTA) [4] 1-3 mg/kg (primate) [8] | Dose-dependent stimulus control | Lower doses (1.8 mg/kg) may maintain discrimination [4] | | Acquisition Sessions | 12-60 sessions | Procedure-dependent learning | DTA: ~12 sessions [4] Primate: 30-60 sessions [8] | | Substitution (Generalization) | AM251: Full substitution [4] [5] AM4113: Full substitution [7] SR144528: No substitution [5] | CB1 receptor mediation | Pharmacological specificity demonstrated | | Stimulus Attenuation | Δ9-THC: Dose-dependent blockade [4] [5] Methanandamide: Variable effects [4] | Agonist-antagonist interactions | Differential blockade patterns observed | | Duration of Action | ~1.5 h (functional half-life) [7] | In vivo activity timeframe | Informed by varying injection-test intervals |
Drug discrimination studies with this compound have been instrumental in characterizing CB1 receptor function and differentiating pharmacological classes of cannabinoid ligands. Key findings include:
CB1 receptor mediation: The discriminative stimulus effects of this compound are pharmacologically specific to CB1 receptor mechanisms, evidenced by full substitution by the structurally similar CB1 antagonist AM251, but not by the CB2 antagonist SR144528 or non-cannabinoid compounds [4] [5]. This specificity provides a robust behavioral assay for investigating CB1 receptor function.
Inverse agonist vs neutral antagonist properties: Both this compound (inverse agonist) and AM4113 (neutral antagonist) produce similar discriminative stimulus effects and comparable antagonist potency (pA2 = 6.9) in blocking agonist effects [6] [7]. This suggests that the inverse agonist properties are not essential for either the discriminative stimulus or antagonist effects, informing future drug development strategies.
Central vs peripheral mediation: The demonstration that the brain-penetrant neutral antagonist AM4113 substitutes for this compound, while the peripherally-restricted antagonist AM6545 does not, indicates that the discriminative stimulus effects are centrally mediated [7]. This distinction helps localize the site of action for these behavioral effects.
The antagonist discrimination procedure has emerged as a valuable model for investigating cannabis withdrawal and evaluating potential treatment approaches:
Withdrawal modeling: Discriminating this compound in agonist-treated subjects serves as a behavioral surrogate for withdrawal, with abrupt discontinuation of chronic agonist treatment producing time-dependent increases in this compound-lever responding [8]. This approach models the interoceptive aspects of withdrawal that may contribute to relapse in humans.
Medication screening: This paradigm enables efficient evaluation of candidate medications for cannabis use disorder, including:
Side effect profiling: Comparative studies with neutral antagonists suggest potentially improved safety profiles over inverse agonists, with reduced likelihood of nausea/gaping and prodepressant effects while maintaining therapeutic efficacy [6].
Successful implementation of this compound discrimination procedures requires attention to several methodological factors:
Training dose selection: Lower training doses (e.g., 3 mg/kg vs 5.6 mg/kg) may reduce unconditioned effects while maintaining adequate stimulus control [4]. Dose selection should balance discrimination robustness with minimizing nonspecific performance disruption.
Control procedures: The inclusion of nonconditioned controls in DTA is essential for distinguishing conditioned discriminative effects from unconditioned effects on consummatory behavior [4] [5]. Similar controls in operant procedures (e.g., response rate analysis) help interpret specificity of drug effects.
Species and model selection: The optimal approach depends on research goals: rat DTA for receptor mechanism studies, primate antagonist discrimination for withdrawal research, and standard operant procedures for antagonist characterization [4] [6] [8].
Figure 2: Mechanism of action and research applications of this compound discrimination procedures
This compound drug discrimination procedures represent sophisticated behavioral tools for investigating cannabinoid receptor function and developing novel therapeutic approaches. The DTA method provides a sensitive alternative when traditional operant approaches fail, while antagonist discrimination in agonist-treated subjects offers unique insights into withdrawal states relevant to cannabis use disorder.
Future applications of these techniques may include:
These well-established protocols continue to advance our understanding of cannabinoid pharmacology and contribute to the development of safer, more effective medications targeting the endocannabinoid system.
Cannabinoid receptor 1 (CB1R) is one of the most abundant G-protein coupled receptors (GPCRs) in the central nervous system, playing a crucial role in regulating various physiological processes including nociception, metabolism, and neuroendocrine function [1]. CB1 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways [1]. The endocannabinoid system comprises endogenous ligands such as 2-arachidonoylglycerol (2-AG) and N-arachidonoyl ethanolamine (AEA) that activate these receptors [1].
This compound (SR141716A) was the first selective CB1 receptor antagonist/inverse agonist developed and approved in Europe as an anti-obesity medication (Acomplia) before being withdrawn due to psychiatric side effects [1] [2]. Despite its withdrawal, this compound remains an invaluable research tool for investigating CB1 receptor function and characterizing novel cannabinergic compounds. The drug exhibits high affinity for CB1 receptors and displays competitive antagonism against both endogenous and exogenous cannabinoid agonists [2]. Research applications of this compound have expanded our understanding of CB1 receptor mediation in various physiological effects and have become a reference standard for Schild analysis in cannabinoid pharmacology.
Schild analysis is a classical pharmacological approach used to quantify the interaction between agonists and competitive antagonists at receptor sites [2]. This method allows researchers to determine the affinity constant (pA2/pKB) of an antagonist and investigate receptor heterogeneity in mediating various pharmacological effects. The fundamental principle involves constructing dose-ratio curves by measuring the rightward shift in agonist dose-effect curves produced by increasing doses of a competitive antagonist.
The mathematical foundation of Schild analysis relies on the equation: DR = 1 + [B]/KB, where DR represents the dose ratio (shift in agonist potency), [B] is the molar concentration of the antagonist, and KB is the equilibrium dissociation constant for the antagonist-receptor complex. When plotted as log(DR-1) versus log[B] (Schild plot), the X-intercept yields the pA2 value (-log molar concentration of antagonist producing a 2-fold rightward shift in the agonist dose-effect curve), which should equal pKB for a simple competitive antagonist [2]. A Schild plot slope of -1 indicates classical competitive antagonism at a single receptor population, while significant deviations may suggest allosteric interactions or receptor heterogeneity.
Table 1: Key Parameters in Schild Analysis
| Parameter | Definition | Interpretation |
|---|---|---|
| Dose Ratio (DR) | Ratio of agonist EC50 with antagonist to agonist EC50 alone | Measure of antagonist potency |
| pA2 Value | -log molar antagonist concentration producing 2-fold rightward shift | Estimate of antagonist affinity when slope = -1 |
| pKB Value | -log equilibrium dissociation constant of antagonist | Direct measure of antagonist affinity |
| Schild Slope | Slope of log(DR-1) vs log[B] plot | Diagnostic for mechanism of action |
The mouse triad model represents a well-established in vivo approach for evaluating cannabimimetic activity through simultaneous assessment of three characteristic effects: catalepsy, antinociception, and hypothermia [2]. This protocol enables the determination of whether these diverse pharmacological effects are mediated through a common receptor population (CB1) based on consistent this compound pA2 values across endpoints.
Animal Preparation:
Drug Preparation:
Experimental Procedure:
The G protein-gated inward rectifier K+ (GIRK) channel assay provides a sensitive in vitro method for monitoring CB1 receptor activation through fluorescent measurement of membrane potential changes [3]. This approach is particularly valuable for characterizing the functional efficacy of cannabinoid agonists and the potency of antagonists like this compound in a controlled cell system.
Cell Culture and Preparation:
Membrane Potential Measurement:
Table 2: Key Reagents for GIRK Channel Assay
| Reagent | Specifications | Purpose |
|---|---|---|
| AtT20-CB1 Cells | Stably expressing human CB1 receptor | Cellular model for CB1 signaling |
| Membrane Potential Dye | FLIPR Membrane Potential kit BLUE | Fluorescent detection of membrane potential changes |
| Reference Agonist | WIN55,212-2 (5 μM) | Full CB1 agonist for maximal response |
| Reference Antagonist | This compound (1 nM-10 μM) | Competitive CB1 antagonist control |
| Buffer Solution | 1 mM KCl, HEPES-buffered | Maintains physiological ionic environment |
Comprehensive Schild analysis using this compound against various cannabinoid agonists reveals consistent pA2/pKB values across different pharmacological endpoints, supporting CB1 receptor mediation of these effects [2]. The table below summarizes key quantitative parameters obtained from in vivo and in vitro studies.
Table 3: Schild Analysis Parameters for this compound Antagonism of Cannabinoid Agonists
| Agonist | Assay System | pA2/pKB Value | Schild Slope | CB1 Receptor Mediation |
|---|---|---|---|---|
| CP55,940 | Mouse Triad Model | 6.31-6.69 | -0.94 to -1.12 | Full mediation |
| WIN55,212-2 | Mouse Triad Model | 6.41-6.58 | -0.85 to -1.03 | Full mediation |
| JWH-073 | Mouse Triad Model | 6.37-6.68 | -0.89 to -1.08 | Full mediation |
| A-834,735D | Mouse Triad Model | 6.42-6.71 | -0.91 to -1.05 | Full mediation |
| THC | Mouse Triad Model | 5.71-6.43 | -0.78 to -1.21 | Partial non-CB1 mediation |
| WIN55,212-2 | GIRK Channel Assay | 7.0-8.0* | - | Competitive antagonism |
*Estimated from IC50 values in [3]
Several critical factors must be addressed to ensure reliable Schild analysis with this compound:
Agonist Solubility: Many cannabinoids exhibit poor aqueous solubility, requiring appropriate vehicle formulations (e.g., DMSO, Cremophor EL, ethanol) with final concentrations that do not disrupt cellular or physiological function [2] [3].
Dosing Intervals: In vivo studies require appropriate timing between this compound pretreatment and agonist administration based on pharmacokinetic properties. The 30-minute pretreatment established in the mouse triad model ensures adequate brain penetration of this compound [2].
Functional Selectivity: this compound exhibits inverse agonist activity in systems with constitutive CB1 receptor activity, which may complicate interpretation in certain assay systems [1].
Assay Validation: Each experimental system should demonstrate dose-dependent rightward shifts in agonist dose-effect curves without suppression of maximal response, consistent with competitive antagonism [2].
Schild analysis with this compound serves as a cornerstone approach in cannabinoid pharmacology with multiple research applications:
Mechanism of Action Studies: Determining CB1 receptor mediation of pharmacological effects for novel compounds, including synthetic cannabinoids and minor phytocannabinoids [2] [3].
Receptor Heterogeneity Assessment: Identifying potential receptor subtypes or allosteric binding sites through deviations from classical competitive antagonism (Schild slopes significantly different from -1) [2].
Preclinical Drug Development: Characterizing the potency and efficacy of novel CB1 receptor antagonists for therapeutic applications in obesity, substance use disorders, and metabolic diseases [1] [4].
Protocol Selection Guidelines:
Schild analysis with this compound represents a robust and validated approach for quantifying CB1 receptor antagonism and investigating cannabinoid receptor function. The protocols outlined in this document provide comprehensive guidance for implementing these techniques in both in vivo and in vitro systems, enabling researchers to accurately characterize novel cannabinergic compounds and explore CB1 receptor pharmacology. As research continues to develop safer CB1 receptor modulators with improved therapeutic profiles, these methodologies will remain essential tools in cannabinoid pharmacology and drug discovery.
The cannabinoid receptor type 1 (CB1R) has remained a compelling therapeutic target despite the withdrawal of the selective antagonist rimonabant from clinical use due to psychiatric side effects. The enduring research interest stems from this compound's potent effects on metabolic disorders and addiction pathways, prompting investigations into refined strategies that mitigate adverse effects while preserving therapeutic benefits. Hybrid molecule synthesis represents a sophisticated chemical approach that combines this compound's pharmacophore with other bioactive moieties to create multifunctional ligands with improved efficacy and safety profiles. These hybrid molecules aim to simultaneously modulate multiple targets within interconnected biological systems—particularly the endocannabinoid and opioid pathways—which collaboratively regulate pain, reward, metabolism, and feeding behaviors [1] [2]. The development of such hybrids capitalizes on potential synergistic effects at the molecular level while offering superior pharmacokinetic properties compared to administration of separate drugs, presenting a promising avenue for novel therapeutic interventions [2].
Recent advances have yielded diverse this compound-based hybrids with varied pharmacological profiles, ranging from photoswitchable probes for precise receptor manipulation to bivalent ligands targeting receptor heterodimers. These chemical tools not only offer potential therapeutic applications but also provide sophisticated means to study complex receptor interactions and signaling pathways. This document presents comprehensive application notes and experimental protocols for the synthesis, characterization, and biological evaluation of this compound-based hybrid molecules, consolidating methodologies from recent research developments to facilitate further investigation by medicinal chemists and pharmacology researchers [3] [1] [4].
The integration of photopharmacological strategies with this compound's scaffold enables precise spatiotemporal control over CB1R activity through light irradiation. This approach incorporates azobenzene photoswitches that undergo reversible trans-cis isomerization upon exposure to specific wavelengths, resulting in significant conformational changes that modulate receptor binding affinity [3].
Table 1: Synthetic intermediates and characterization for photo-rimonabant derivatives
| Compound | Azo-Position | Strategy | CB1R Affinity Ki cis (nM) | CB1R Affinity Ki trans (nM) | Trans/Cis Ratio |
|---|---|---|---|---|---|
| 16a | 3-position | Azo-extension | 29 | 444 | 15.3 |
| 9a-e | 5-position | Azologization | 45* | 620* | 13.8* |
| 14a,b | 3-position | Azologization | 52* | 710* | 13.7* |
Representative values for this series
Materials:
Procedure:
Photocharacterization:
The strategic combination of this compound analogs with opioid pharmacophores produces bivalent ligands capable of simultaneously modulating cannabinoid and opioid receptors, which exhibit significant cross-talk in pain modulation and reward pathways [1] [2].
Table 2: Reagents and conditions for this compound-opioid hybrid synthesis
| Step | Reaction | Reagents/Conditions | Time | Yield |
|---|---|---|---|---|
| 1 | Carbamate deprotection | TFA/DCM (1:1), rt | 2 h | 95% |
| 2 | Peptide coupling | HATU (1.5 equiv.), DIPEA (3.0 equiv.), DMF, 0°C to rt | 12 h | 65% |
| 3 | Global deprotection | TFA/TIS/H2O (95:2.5:2.5), 2 h | 2 h | 90% |
| 4 | Purification | Preparative HPLC (C18, 10-90% MeCN/H2O + 0.1% TFA) | - | - |
Materials:
Procedure:
The hybridization of this compound with Fubinaca scaffolds combines CB1R antagonism with structural features of synthetic cannabinoid agonists, potentially yielding unique pharmacological profiles with selective modulation of endocannabinoid signaling [4].
Materials:
Procedure:
Materials:
Procedure:
Materials:
Procedure:
This assay evaluates the functional efficacy of hybrid compounds by measuring G-protein activation through guanine nucleotide exchange.
Diagram 1: Experimental workflow for [³⁵S]GTPγS binding assay to determine functional activity at cannabinoid and opioid receptors
Materials:
Procedure:
Materials:
Procedure:
Table 3: Comprehensive biological activity profile of this compound hybrid molecules
| Compound | CB1R Ki (nM) | CB2R Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | GTPγS Efficacy | Emax (%) | EC50 (μM) |
|---|---|---|---|---|---|---|---|
| This compound | 25 | >10,000 | >10,000 | >10,000 | Inverse Agonist | 17.5 | 2.2 |
| Photo-16a cis | 29 | >10,000 | ND | ND | Inverse Agonist | ND | ND |
| Bivalent 9 | 192.9 | >10,000 | 145.3 | 62.7 | Inverse Agonist | 36.6 | 3.6 |
| Opioid 10 | >10,000 | >10,000 | 2.1 | 15.8 | Agonist | 161.5 | 0.081 |
| Fubinaca Hybrid 1* | 12.4 | 245.6 | ND | ND | Partial Agonist | 85.3 | 0.124 |
Representative example from the series [4]; ND = Not Determined
The biological evaluation data reveal several key structure-activity relationship trends:
The synthesis and evaluation of this compound-based hybrid molecules represent a sophisticated approach to targeting the endocannabinoid system while mitigating the psychiatric side effects that limited this compound's clinical utility. The photopharmacological strategy offers unprecedented spatiotemporal control over CB1R activity, enabling precise dissection of endocannabinoid signaling in specific tissues and neural circuits [3]. Meanwhile, the bivalent ligand approach capitalizes on the well-documented functional interactions between cannabinoid and opioid systems, potentially yielding novel analgesics with reduced abuse liability and tolerance development compared to traditional opioids [1] [2].
The experimental protocols detailed herein provide robust methodologies for synthesizing and characterizing diverse this compound hybrids, from photoswitchable analogs to multitarget ligands. The comprehensive biological evaluation framework facilitates systematic assessment of receptor binding affinity, functional efficacy, and in vivo activity, enabling meaningful structure-activity relationship analyses. These hybrid molecules demonstrate considerable promise as pharmacological tools for studying receptor cross-talk and as potential therapeutic candidates for conditions including pain, obesity, and substance use disorders.
Future directions should emphasize the development of peripherally restricted hybrids that minimize CNS exposure, potentially leveraging strategies such as quaternary ammonium salt formation or glycosylation to enhance polarity. Additionally, exploration of CB1R-biased signaling through structurally optimized hybrids may enable selective modulation of therapeutic pathways while avoiding adverse effects associated with canonical CB1R signaling. The continued refinement of this compound-based hybrids holds significant potential for advancing both fundamental understanding of endocannabinoid biology and development of safer, more effective therapeutics.
This compound (SR141716), originally developed as a selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist, has emerged as a compound of significant interest in preclinical cancer research and cell differentiation studies. Initially approved for the treatment of obesity before being withdrawn from the market due to psychiatric side effects, this compound has demonstrated potent anti-tumor properties independent of its CB1 receptor activity in various experimental models. Particularly noteworthy is its ability to selectively target cancer cells while sparing normal tissues, making it a promising candidate for therapeutic development when used in appropriate contexts.
The emergence of three-dimensional (3D) organoid cultures represents a transformative advancement in experimental biology that bridges the gap between traditional 2D cell cultures and in vivo models. Organoids are complex, self-organizing 3D structures derived from tissue-resident stem cells or pluripotent stem cells that recapitulate the architectural and functional characteristics of their corresponding organs. Unlike simpler spheroid cultures, organoids contain multiple cell types that self-organize to form structures reminiscent of the original tissue, complete with proper polarization and functional heterogeneity. This technology has proven particularly valuable in cancer research, where tumor-derived organoids maintain the genetic, cellular, and pathophysiological hallmarks of the original tumors, providing a near-physiological model system for studying cancer biology and therapeutic responses [1].
The combination of this compound with organoid technology enables researchers to investigate compound efficacy, selectivity, and mechanisms of action in a highly relevant biological context that closely mimics human tissue environments. This application note provides comprehensive protocols and experimental data for implementing this compound treatments in organoid cultures, with particular emphasis on its applications in colorectal cancer research and enteroendocrine cell differentiation.
Table 1: Key Applications of this compound in Organoid Cultures
| Application Area | Experimental Model | Key Findings | Relevance |
|---|---|---|---|
| Colorectal Cancer Therapy | Primary colon cancer stem cell (CSC) spheroids | Reduces both differentiated tumor cells and CSCs; controls long-term survival | Targets therapy-resistant cancer stem cells |
| Tumor Selectivity | Paired cancer organoids and normal colon organoids | Shows no toxicity against healthy colon epithelium | Demonstrates cancer cell selectivity |
| Enteroendocrine Cell Differentiation | Human duodenal and rectal organoids | Markedly induces CHGA+ cells and multiple hormones | Enables study of intestinal endocrine function |
| Mechanistic Studies | Wnt-reporter organoids | Inhibits Wnt/β-catenin signaling through p300-HAT inhibition | Reveals epigenetic modulation mechanism |
The subpopulation of cancer stem cells (CSCs) within tumors presents a major therapeutic challenge due to their high chemoresistance and unique tumorigenic potential, which are strongly associated with tumor recurrence and metastasis. In colorectal cancer (CRC), CSCs exhibit a high dynamic plasticity and are regulated by the Wnt/β-catenin signaling pathway, which serves as the main player underlying CSC dynamics. Research has demonstrated that this compound exerts potent anti-CSC effects through its ability to inactivate Wnt signaling in CRC models, both in vitro and in vivo. This effect is mediated through the inhibition of p300-histone acetyltransferase (HAT) activity, resulting in downregulation of Wnt-modulated genes including Cyclin D1, c-Myc, and COX2 [2] [3].
Using established 3D cultures of primary colon CSCs that contain a TCF/LEF-driven GFP reporter for monitoring Wnt-signaling activity (TOP-GFPhigh for CSCs vs TOP-GFPlow for differentiated cells), researchers have demonstrated that this compound significantly reduces both tumor-differentiated cells and colon CSCs proliferation while controlling their survival in long-term cultures. Importantly, in ex vivo models of wild-type human organoids that retain both architecture and heterogeneity of original tissue, this compound showed no toxicity against cells from healthy colon epithelium, suggesting its potential selectivity toward cancer cells. This selectivity represents a significant therapeutic advantage, as most conventional chemotherapeutic agents damage both cancerous and healthy proliferating cells [2] [3].
Beyond its anti-cancer applications, this compound has demonstrated remarkable utility in promoting the robust differentiation of human enteroendocrine (EE) cells from intestinal stem cells (ISCs). EE cells represent the most abundant hormone-producing cells in humans and are critical regulators of energy homeostasis and gastrointestinal function. Challenges in converting human ISCs into functional EE cells ex vivo have previously limited progress in understanding their role in disease pathogenesis and harnessing their therapeutic potential. The combination of this compound with other small molecules targeting JNK (SP600125) and FOXO1 (AS1842856) has enabled marked induction of EE cell differentiation with gut-derived expression and secretion of numerous hormones including somatostatin (SST), serotonin (5HT), glucose-dependent insulinotropic polypeptide (GIP), cholecystokinin (CCK), glucagon-like peptide-1 (GLP-1), and peptide YY (PYY) [4].
When applied to human duodenal organoids (enteroids), treatment with this compound and SP600125 leads to significant induction of Chromogranin A (CHGA) expression and a corresponding increase in the number of CHGA+ cells, along with enhanced expression of multiple hormones including SST, 5HT, CCK, and GIP. The combination of these small molecules (designated RSP) produces differential effects on hormone secretion profiles, with AS1842856 treatment leading to greater induction of 5HT secretion but less GIP, while RSP combination yields greater GIP secretion but less 5HT. Sequential treatment protocols with AS1842856 followed by RSP further enhance hormone expression and secretion, particularly for SST and GIP, suggesting potential synergistic effects of these pathway modulations [4].
Table 2: Quantitative Effects of this compound on Enteroendocrine Cell Differentiation
| Treatment Condition | CHGA+ Cells (% of total) | SST Expression (fold change) | 5HT Secretion (fold change) | GIP Secretion (fold change) | CCK Expression (fold change) |
|---|---|---|---|---|---|
| Growth Media (G14) | <0.1% | 1.0 | 1.0 | 1.0 | 1.0 |
| Base Differentiation Media (G2D12) | <0.1% (trend increase) | ~2.5 | Not reported | ~3.0 | No significant change |
| Rim + SP (RSP) | Significant increase | ~4.0 | ~3.5 (secretion) | ~7.0 (secretion) | ~3.5 |
| AS1842856 (AS) | Marked increase | ~4.5 | ~6.0 (secretion) | ~4.0 (secretion) | Not reported |
| AS → RSP Sequential | Highest observed | ~6.0 | ~4.5 (secretion) | ~9.0 (secretion) | Not reported |
Materials:
Procedure:
ISC Expansion Phase:
Differentiation Phase:
Drug Preparation:
Treatment Conditions:
Viability Assessment:
Sphere-Forming Assays:
Combination Treatments:
Analysis Methods:
Viability and Proliferation:
Flow Cytometry:
Immunofluorescence:
Table 3: this compound Treatment Conditions and Outcomes in Different Organoid Models
| Organoid Type | This compound Concentration | Treatment Duration | Key Outcomes | Assessment Methods |
|---|---|---|---|---|
| Colon Cancer Organoids | 1-10 μM | 48-96 hours | Dose-dependent reduction in viability; IC~50~ ~5 μM | MTT, ATP assays, sphere formation |
| Normal Colon Organoids | 1-10 μM | 48-96 hours | No significant toxicity | Viability assays, morphology |
| Primary Colon CSCs (GTG7) | 5 μM | 7-14 days | Reduces CSC self-renewal; targets Wnthigh population | Sphere formation, flow cytometry |
| Duodenal Enteroids (EE Differentiation) | 10 μM (in RSP) | 12 days | Induces CHGA+ cells; increases SST, GIP, CCK | qPCR, immunofluorescence, ELISA |
| Rectal Organoids (EE Differentiation) | 10 μM (in RSP) | 12 days | Enhances GLP-1 and PYY production | Hormone secretion assays |
This compound exerts its effects in organoid systems through multiple signal transduction pathways that converge on critical cellular processes including proliferation, differentiation, and survival. The compound's primary mechanism involves the inhibition of Wnt/β-catenin signaling, a pathway that is hyperactivated in most colorectal cancers and plays a fundamental role in maintaining cancer stem cell populations. This compound inhibits Wnt signal transduction through plasma membrane receptors, induces β-catenin degradation, and reduces its nuclear translocation. Most significantly, it directly interacts with the p300-histone acetyltransferase (HAT) domain through a CB1-independent epigenetic mechanism, inhibiting HAT activity and subsequently modulating the expression of Wnt-responsive genes [2] [3].
In the context of enteroendocrine cell differentiation, this compound's inhibition of CB1 receptor signaling collaborates with other pathway modulations to promote endocrine fate specification. The endocannabinoid signaling pathway, acting through CB1, has been shown to regulate EE cell function, with CB1 activation inhibiting CCK secretion. This compound, as a CB1 inverse agonist, counteracts this inhibition and has been demonstrated to increase human serum GIP levels. When combined with JNK inhibition (SP600125) and FOXO1 inhibition (AS1842856), this compound promotes the expression of critical transcription factors including NEUROG3, NEUROD1, and PAX4, which drive the differentiation program toward mature, hormone-producing EE cells [4].
Diagram 1: this compound Signaling Pathways - This diagram illustrates the molecular mechanisms through which this compound modulates Wnt/β-catenin signaling in cancer stem cells and promotes enteroendocrine cell differentiation. The red arrows and text highlight this compound's inhibitory effects on key pathway components.
A standardized experimental workflow for evaluating this compound effects in organoid cultures ensures consistent, reproducible results across different research settings. The comprehensive approach encompasses organoid establishment, treatment, analysis, and validation phases, with specific considerations for different application goals.
Diagram 2: Experimental Workflow for this compound Organoid Studies - This diagram outlines the standardized workflow for establishing, treating, and analyzing organoid cultures with this compound, highlighting key decision points for different application goals.
The integration of This compound treatment with organoid culture technology represents a powerful approach for advancing cancer research and cellular differentiation studies. The experimental protocols outlined in this application note provide researchers with robust methodologies for investigating this compound's effects on cancer stem cells and enteroendocrine differentiation in physiologically relevant model systems. The differential responses observed between cancerous and normal organoids highlight this compound's potential selectivity, while its ability to promote enteroendocrine cell maturation offers exciting possibilities for disease modeling and cell-based therapeutics.
Future applications of these protocols may include personalized medicine approaches using patient-derived organoids to predict individual responses to this compound-based therapies, particularly in colorectal cancer. Additionally, the EE differentiation protocols enable the generation of functional hormone-producing cells for metabolic disease modeling and drug screening. As organoid technology continues to evolve, combining this compound treatments with advanced culture systems such as microfluidic devices and multi-tissue platforms may further enhance the physiological relevance of these models and expand their applications in basic research and therapeutic development.
The core issue is that Rimonabant blocks CB1 receptors in the central nervous system, which can lead to serious mood disorders [1] [2]. The table below summarizes the key psychiatric adverse effects observed.
| Adverse Effect | Clinical Evidence & Context |
|---|---|
| Depression & Depressed Mood | Increased incidence in clinical trials; a major cause for drug discontinuation [3]. |
| Anxiety | Increased anxiety scores on the HAD scale reported in studies [2]. |
| Suicidal Ideation | Concerns over increased risk led to FDA rejection and eventual market withdrawal [4] [5]. |
| Psychotic Symptoms | Case reports exist of patients with a history of schizophrenia experiencing a relapse [6]. |
For researchers developing next-generation CB1 antagonists, the focus is on strategies to avoid these central side effects.
| Strategy | Mechanism & Research Findings |
|---|---|
| Peripherally Restricted Antagonists | Compounds like TM38837 are designed to have limited ability to cross the blood-brain barrier. Studies show they can block peripheral CB1 receptors (e.g., for metabolic benefits) without significantly affecting central nervous system parameters like "feeling high" [7]. |
| Combination with Antidepressants | Preclinical data in rats shows this compound can have an additive effect with the SSRI Citalopram in increasing extracellular serotonin levels. This suggests a potential to enhance antidepressant efficacy or reduce SSRI doses, possibly countering this compound's depressive side effects [8] [9]. |
| Patient Stratification | Clinical data indicates the risk of serious psychiatric events is significantly reduced when treatment is restricted to patients with no history of depression [9]. |
To systematically evaluate psychiatric effects in preclinical models, researchers have developed behavioral batteries. The following diagram outlines a potential workflow based on chronic dosing studies [2].
A typical experimental protocol involves [2]:
The following data, synthesized from clinical trials, provides a clear overview of the psychiatric risks associated with rimonabant to inform your safety assessments.
Table 1: Neuropsychiatric Adverse Event Incidence in Clinical Trials
| Study / Analysis | Patient Population | Treatment Groups | Key Findings on Psychiatric AEs |
|---|---|---|---|
| CRESCENDO CVOT [1] | ~18,695 patients with abdominal obesity & CV risk/ disease | This compound 20 mg vs. Placebo | Increased risk of serious neuropsychiatric side effects; trial halted early due to adverse effect profile. |
| Pooled Smoking Cessation [2] | 2,097 motivated smokers | This compound 20 mg, 5 mg, vs. Placebo | This compound 20 mg produced increased anxiety symptoms and hyporexia (appetite loss) compared to placebo. |
| RIO Obesity Trials Meta-Analysis [2] | Obese/overweight patients | This compound 20 mg vs. Placebo | Concluded risk-benefit ratio for weight loss was unfavorable due to psychiatric side effects, including depressive symptoms. |
Understanding the underlying mechanisms is crucial for troubleshooting and designing experiments.
The diagram below illustrates the core neurobiological pathway through which this compound is believed to exert its anxiogenic and depressive effects.
This section addresses specific technical issues your team might encounter.
Answer: Implement standardized behavioral tests. The Elevated Plus Maze (EPM) test is a widely validated model for assessing anxiety-like behavior. The following workflow outlines a typical protocol [4].
Detailed EPM Protocol [4]:
Answer: True mitigation is challenging as psychiatric effects are mechanism-based, but your research can explore these strategic alternatives:
The search results unequivocally demonstrate that the neuropsychiatric risks of this compound outweigh its benefits in humans. This compound was withdrawn from the global market in 2008 due to the high incidence of serious depressive disorders and suicidal ideation [2] [3] [1]. Your research should therefore be framed as mechanistic investigation or a cautionary case study in drug safety profiling.
The following table consolidates quantitative data from key studies demonstrating that Rimonabant exerts several beneficial metabolic effects through direct peripheral actions, separate from its weight-reducing activity [1] [2].
| Experimental Model | Key Metabolic Parameters Improved | Reported Quantitative Changes | Interpretation & Significance |
|---|---|---|---|
| Obese Zucker Rats [1] | Pro-inflammatory Cytokines | ↓ MCP1, ↓ RANTES | Direct anti-inflammatory action, reducing atherogenic risk. |
| Platelet Function | ↓ ADP-induced activation (P-selectin); Aggregation to thrombin: 41.4% (obese) → 16.9% (this compound) | Attenuates pro-thrombotic state, a major cardiovascular risk factor. | |
| Fibrinogen | Normalized to lean control levels | Indicates reduction in low-grade inflammation. | |
| Adiponectin | Increased plasma levels (vs. placebo) | Improved insulin sensitivity; analysis suggested this was weight-loss independent [1]. | |
| Mouse Muscle Injury Model [2] | Muscle Regeneration | ↑ Myofiber size (central nuclei), ↑ eMyHC protein levels | Direct pro-myogenic effect, enhancing tissue repair. |
| Muscle Apoptosis | ↓ Cleaved caspase-3 protein levels | Reduced programmed cell death in regenerating muscle. | |
| Local Inflammatory Lipids | ↓ AA-derived prostaglandins & thromboxanes | Created a less inflammatory microenvironment for repair. |
For researchers looking to replicate or adapt these studies, here are the core methodologies used in the cited literature.
This protocol is based on the study using obese Zucker rats, a model of insulin resistance and metabolic syndrome [1].
This protocol is derived from the recent study investigating the effect of this compound on muscle repair [2].
The weight-loss-independent effects of this compound are attributed to its direct action on the endocannabinoid system in peripheral tissues. The diagram below illustrates the key signaling pathways involved.
Q1: How can I confirm that a metabolic effect of this compound in my model is truly independent of weight loss? The most robust method is to use a pair-feeding experimental design [1]. In this setup, one group of animals receives this compound, while a control group is given a vehicle but is provided with the same amount of food consumed by the drug-treated group (pair-fed). If the metabolic improvement (e.g., increased adiponectin, reduced inflammation) is still significantly greater in the this compound group compared to the pair-fed control group, it provides strong evidence for a weight-loss-independent mechanism.
Q2: Why was this compound withdrawn from the market, and how does this relate to its peripheral actions? this compound was withdrawn due to an increased incidence of serious psychiatric side effects, including depression and anxiety [3] [4]. These adverse effects are mediated by the central nervous system (CNS) through the blockade of CB1 receptors in the brain. The "weight-loss-independent" metabolic benefits, however, are primarily driven by blocking CB1 receptors in peripheral tissues (e.g., fat, liver, muscle) [1] [2]. This has spurred ongoing research into CB1 antagonists that do not cross the blood-brain barrier, aiming to harness the metabolic benefits without the CNS-related risks [1] [4] [5].
Q3: Besides metabolic syndrome, what other therapeutic areas are being explored for peripheral CB1 antagonists? Emerging research highlights significant potential in muscle regeneration and repair [2]. Studies show that this compound can improve recovery from muscle injury by reducing inflammation and apoptosis while promoting new muscle fiber formation. This suggests potential applications in treating muscle wasting conditions, post-surgical recovery, and sports medicine.
The table below summarizes the primary selectivity challenges associated with Rimonabant and the underlying mechanisms based on experimental evidence.
| Selectivity Issue | Experimental Evidence & Observed Effects | Proposed Mechanism |
|---|
| Gαi/o Protein Inhibition (Off-target effect at high concentrations) | • Inhibits basal & agonist-stimulated [³⁵S]GTPγS binding in cortical membranes of CB1-KO mice and CHO cells with other GPCRs (GABAB, D2) [1] [2]. • Prevents G protein-mediated signaling (e.g., adenylyl cyclase, GIRK channels) in CB1-KO models [1]. • BRET assays show it stabilizes the Gαi/o-protein complex, preventing conformational changes [1]. | Receptor-independent, direct inhibition of Gαi/o-type G proteins [1]. | | Inverse Agonism vs. Neutral Antagonism (Linked to adverse effects) | • Reduces basal [³⁵S]GTPγS binding below baseline (classic inverse agonist effect), an effect that persists in CB1-KO mice [2]. • Associated with depression, anxiety, and suicidal ideation in clinical trials [3] [4]. • Neutral antagonists (e.g., AM4113, AM6527) show efficacy in reducing drug-seeking behavior in rodents without aversive effects [5] [6]. | Suppression of constitutive activity of CB1 receptors, leading to downstream neuropsychiatric consequences [4]. |
The following diagram illustrates the core signaling mechanisms of this compound, highlighting the difference between its action at the CB1 receptor and its off-target effect.
Here are detailed methodologies to identify and control for this compound's selectivity issues in your experiments.
This protocol helps determine if observed effects are due to CB1 blockade or direct G-protein inhibition [1] [2].
This is critical for understanding the potential for psychiatric side effects [4] [6].
Q1: What are the modern pharmacological strategies to overcome these issues? Researchers are developing several new classes of CB1-targeting compounds to mitigate the problems seen with this compound [4]:
Q2: My experiment shows this compound is effective in a CB1-KO model. What does this mean? This is a strong indicator of an off-target, CB1-receptor-independent effect. Your results are consistent with findings that this compound can directly inhibit Gαi/o proteins [1] [2]. You should:
Q3: Are the psychiatric side effects of this compound solely due to CB1 inverse agonism in the brain? While the inverse agonist activity at central CB1 receptors is considered a primary cause, evidence suggests that the full side effect profile may be complex. It could involve the disruption of tonic endocannabinoid signaling that is crucial for maintaining emotional homeostasis [3] [4]. The off-target effects on G-proteins, particularly at high doses, may also contribute to the overall pharmacological profile, though this is less well-established in a clinical context [1].
This compound was studied using both single and multiple daily doses. The table below summarizes key dosing regimens from clinical research.
| Study Type | Dosing Schedule | Key Findings | Citation |
|---|---|---|---|
| Blockade of Cannabis Effects | Single 90 mg dose; or 40 mg once daily for 15 days | A single 90 mg dose and repeated 40 mg doses attenuated cannabis-induced tachycardia. The 40 mg dose decreased subjective effects on day 8, but not day 15. | [1] |
| Obesity / Metabolic Syndrome | 20 mg once daily | In large phase III trials, 20 mg/day with a hypocaloric diet produced a mean weight loss of 4.6 kg after 1 year and improved cardio-metabolic risk factors (e.g., HDL cholesterol, insulin resistance). | [2] |
| Animal Research (Food Motivation) | 0.1 - 10 mg/kg (animal study) | Decreased response for food reinforcers under progressive ratio schedules, suggesting reduced motivation for food. | [3] |
This compound is a selective cannabinoid CB1 receptor antagonist with high affinity for the central nervous system's CB1 receptors (Ki=2 nM) [1]. Its long half-life of 6-9 days in healthy young adults means steady-state plasma concentrations are only achieved after approximately 13 days of repeated dosing [1]. This pharmacokinetic profile supports a once-daily dosing schedule and suggests that multiple lower doses can accumulate to provide sustained receptor blockade, similar to a single, higher dose [1].
The diagram below illustrates the core mechanism of action and the key consideration of central vs. peripheral targeting for next-generation compounds.
The most critical consideration is the risk of neuropsychiatric adverse events. In clinical trials for obesity, this compound 20 mg/day was associated with an increased incidence of adverse effects like depressed mood, anxiety, and nausea [2]. Approximately 14% of patients receiving the 20 mg dose discontinued treatment due to adverse events [2]. These safety concerns are the primary reason this compound was withdrawn from the market and why current research focuses on peripherally restricted CB1 inverse agonists that aim to minimize entry into the central nervous system [4].
This human laboratory study design evaluates the ability of this compound to block the effects of cannabis [1].
The workflow for this protocol is summarized in the following diagram:
Research has moved towards developing CB1 inverse agonists that are largely confined to peripheral tissues. Two key compounds in development are:
| Compound | Key Feature | Latest Stage (as of 2025) | Reported Efficacy/Safety |
|---|---|---|---|
| Monlunabant | Peripherally Restricted | Phase 2a | In a 16-week study, doses of 10-50 mg/day showed significant weight loss (6.4-8.0 kg vs placebo). Adverse events (GI, psychiatric) were dose-dependent. [5] |
| CRB-913 | Highly Peripherally Restricted (15x more than Monlunabant) | Phase 1 (SAD/MAD) | Pre-clinical data suggests markedly reduced brain exposure. Phase 1 trial completion expected Q3 2025. [4] |
FAQ 1: What are the primary nervous system-related adverse events (AEs) associated with Rimonabant? The most serious AEs that led to its market withdrawal are depression, anxiety, and suicidal ideation [1] [2] [3]. These were identified in chronic clinical use and were not reliably predicted by initial preclinical toxicity studies [1].
FAQ 2: Why is it difficult to study these AEs in standard rodent models? Paradoxically, acute administration of this compound in rodents often produces anxiolytic-like (anti-anxiety) effects in tests like the light-dark box or marble burying, which is the opposite of the human experience [1] [4]. This suggests the dysphoric effects in humans may be a consequence of chronic treatment or involve more complex cognitive and emotional processes [1].
FAQ 3: What are the main strategies to mitigate these neuropsychiatric AEs? Research focuses on two main strategies:
Challenge 1: Inconsistent behavioral results in rodent models.
Challenge 2: Failure to detect a depressive-like phenotype.
The table below summarizes quantitative data from preclinical studies, highlighting the complex behavioral profile of this compound.
| Study Subject | Dosing Regimen | Key Behavioral Findings |
|---|---|---|
| Rats [1] | Acute (3 & 10 mg/kg) | ↓ Locomotion, ↓ Rearing, ↑ Scratching, ↑ Grooming, ↑ Wet-dog shakes |
| Rats [1] | Chronic (10 mg/kg for 28 days) | ↓ Weight gain, ↓ Marble burying (suggested anxiolysis), Altered social interaction |
| Mice [5] [6] | Acute (10 mg/kg) | Blocked ethanol- & cocaine-induced hyperlocomotion and behavioral sensitization; No effect on spontaneous locomotion or depressive-like behavior in FST |
This protocol, adapted from a detailed study, is designed to screen for neuropsychiatric side effects after chronic CB1 antagonist administration [1].
1. Subjects and Housing:
2. Drug Preparation and Administration:
3. Behavioral Test Battery (During Chronic Dosing): Perform these tests on the specified days of the chronic dosing period. The following workflow outlines the key stages of this experimental design:
4. Key Behavioral Metrics:
The diagram below illustrates the central mechanism of this compound's adverse effects and the primary strategy for mitigating them.
The table below summarizes the key patient selection criteria from Rimonabant's clinical trials prior to its withdrawal.
| Criterion | Details | Supporting Clinical Trials |
|---|---|---|
| Body Mass Index (BMI) | BMI ≥ 30 kg/m² (obese) or BMI ≥ 27 kg/m² (overweight) with weight-related comorbidities [1] [2]. | RIO (this compound In Obesity) program, SERENADE [2] [3]. |
| Weight-Related Comorbidities | Presence of one or more conditions such as dyslipidemia, hypertension, type 2 diabetes, or metabolic syndrome [2]. | RIO-Lipids, RIO-Diabetes, STRADIVARIUS [2] [3]. |
| Key Exclusion Criteria | History of or current major depressive illness; use of antidepressant medications; untreated psychiatric conditions [1] [2] [3]. | All major trials; identified as critical for risk mitigation [2] [4]. |
This compound was withdrawn from the market due to significant safety issues.
While no longer a clinical drug, this compound remains a valuable tool in preclinical research to study the endocannabinoid system.
The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which is the primary target of this compound. This mechanism underlies both its historical metabolic effects and current research applications.
Q1: What was the most common reason for treatment discontinuation in this compound trials? The most frequent adverse events leading to discontinuation were psychiatric in nature, including depression, anxiety, and nausea [2]. The high incidence of these events was a primary driver of the drug's withdrawal.
Q2: Can this compound still be obtained for preclinical research? Yes. While clinical development has stopped, the scientific community suggests that this compound remains available for "proof of concept" clinical or preclinical research under strictly controlled conditions, such as single-dose or short-term inpatient studies with rigorous subject screening [4].
Q3: Are there any modern alternatives to this compound being developed? Research continues into modulating the endocannabinoid system with potentially safer approaches. These include developing peripherally-restricted CB1 antagonists (that do not cross the blood-brain barrier to avoid psychiatric effects) and agents that target endocannabinoid metabolic enzymes (e.g., FAAH inhibitors) rather than the receptor itself [6] [4].
Rimonabant (SR141716A) is a selective cannabinoid receptor type 1 (CB1) antagonist/inverse agonist [1] [2]. Its thermogenic effects are mediated through the blockade of CB1 receptors within the central and peripheral nervous systems, leading to increased energy expenditure.
The table below summarizes the core mechanisms and evidence supporting this compound's thermogenic effects.
| Mechanism | Biological Process & Site of Action | Key Evidence | Quantitative/Experimental Data |
|---|---|---|---|
| Central Sympathetic Activation | Disinhibition of sympathetic nervous system output; Hypothalamus and other brain regions [3]. | Rapid increase in energy expenditure and brown adipose tissue (BAT) temperature within 1 hour of administration [3]. | Acute increase in energy expenditure independent of body composition changes [3]. |
| Peripheral Metabolic Enhancement | Direct action on CB1 receptors in metabolic tissues (adipose, liver, muscle) [4] [2]. | Improved insulin sensitivity, enhanced lipid metabolism, and increased glucose uptake in muscle [4] [2]. | In male mice, treatment improved muscle regeneration, reduced apoptosis, and remodeled inflammatory lipids post-injury [4]. |
| Uncoupling in Brown Adipose Tissue (BAT) | Increased thermogenesis via uncoupled respiration in BAT [3]. | Considered a primary site for sympathetically-mediated thermogenesis; activation mobilizes and oxidizes fatty acids for heat production [3]. | β3-adrenoceptor agonists (a proxy for sympathetic activation) show thermogenesis is dependent on fuel (fatty acid) availability from white adipose tissue [3]. |
For researchers aiming to investigate the thermogenic effects of this compound or similar compounds, here are detailed methodologies for key experiments.
This protocol is designed to detect rapid, drug-induced increases in energy expenditure, which are indicative of a thermogenic response [3].
The following diagram illustrates the experimental workflow for this protocol:
This protocol evaluates this compound's effects on muscle regeneration and metabolic remodeling in a peripheral injury model [4].
Here are solutions to common challenges faced when studying this compound's thermogenic effects.
| Issue | Potential Cause | Solution & Consideration |
|---|---|---|
| No significant thermogenic effect detected. | Incorrect expression of energy expenditure (e.g., per body weight). Confounding by reduced locomotor activity. | Express energy expenditure as kJ/h per animal, not normalized to body mass [3]. Use simultaneous activity monitoring to confirm thermogenesis is not activity-driven [3]. |
| High variability in metabolic data. | Uncontrolled diurnal rhythms; stress from handling. | Conduct experiments during the active (dark) phase. Ensure proper acclimation to chambers and handling before measurements. |
| Observed weight loss is minimal despite thermogenesis. | Compensatory increase in food intake masking the energy expenditure effect. | Precisely monitor and report 24-hour food intake alongside energy expenditure to account for energy balance [6]. |
| Off-target or psychiatric side effects in animals. | Central CB1 receptor blockade; inverse agonist activity of this compound [5] [6]. | Consider using a neutral CB1 antagonist (e.g., AM6545, AM6527) as a control to distinguish inverse agonist effects from pure receptor blockade [5]. |
| Unexpected hepatotoxicity or reactive metabolites. | Bioactivation of this compound to reactive iminium ions [7]. | In hepatic studies, characterize metabolites. Use trapping agents (KCN) in microsomal incubations to detect reactive intermediates [7]. Monitor for time-dependent CYP3A4 inhibition [7]. |
The following diagram illustrates the primary signaling pathways through which this compound induces thermogenesis, connecting the central and peripheral mechanisms:
Critical Safety Note for Researchers: this compound was withdrawn from the clinical market due to a significant risk of serious psychiatric disorders, including depression, anxiety, and suicidal ideation [1] [6] [8]. These adverse effects are attributed to its action as a central CB1 inverse agonist [5] [6]. This underscores the importance of:
| Assessment Area | Key Finding | Quantitative Data (vs. Placebo) |
|---|---|---|
| Weight Loss Efficacy | Significantly greater weight reduction after 1 year [1] | 4.7 kg greater weight loss (95% CI: 4.1-5.3 kg); 5x more likely to achieve ≥10% weight loss [2] |
| Smoking Cessation Efficacy | Significantly higher abstinence rates [3] | Effective at end of treatment (10 weeks) and at 48-week follow-up [3] |
| Overall Safety | Increased risk of any adverse event [4] | Relative Risk (RR) 1.35 (95% CI: 1.17-1.56); Number Needed to Harm (NNH) = 22 [4] |
| Serious Adverse Events | Increased risk [1] | Odds Ratio (OR) 1.4; NNH = 59 [1] |
| Psychiatric Adverse Events | Significantly increased risk leading to discontinuation [1] [4] | Depressive disorders: OR 2.5, NNH=49. Anxiety: OR 3.0, NNH=166. Any psychiatric event: RR 2.35, NNH=30 [1] [4] [2] | | Nervous System Adverse Events | Increased risk leading to discontinuation [4] | RR 2.35 (95% CI: 1.49-3.70) [4] |
The data in the table above were derived from rigorous systematic reviews and meta-analyses. Here are the standard methodologies they employed:
This compound's effects and its adverse events are directly linked to its mechanism of action as a central Cannabinoid Receptor 1 (CB1) antagonist/inverse agonist. The following diagram illustrates the key pathways involved.
The diagram shows how this compound's blockade of CB1 receptors inhibits neurotransmitter release, which reduces activity in the brain's reward pathway (leading to therapeutic efficacy) but also disrupts mood regulation pathways (leading to adverse events) [6].
The this compound case offers critical lessons:
| Feature | Rimonabant | Orlistat | Sibutramine |
|---|---|---|---|
| Mechanism of Action | Selective cannabinoid CB1 receptor antagonist/inverse agonist [1] [2] [3] | Peripheral inhibitor of gastric and pancreatic lipases [4] [5] | Serotonin, norepinephrine, and dopamine reuptake inhibitor [6] [7] |
| Efficacy (Weight Loss vs. Placebo) | -4.7 kg (95% CI: -4.1 to -5.3) [8] | -2.9 kg (95% CI: -2.5 to -3.2) [8] | -4.2 kg (95% CI: -3.6 to -4.7) [8] |
| Key Metabolic Effects | Increased HDL-C, reduced triglycerides, improved glycemic control [1] [8] | Reduced LDL-C, incidence of diabetes [5] [8] | Reduced triglycerides [8] |
| Primary Safety Concerns | Increased risk of mood disorders, depression, anxiety, suicidal ideation [1] [8] | Gastrointestinal effects (steatorrhea, fecal spotting), reduced absorption of fat-soluble vitamins [4] [5] [8] | Increased blood pressure and pulse rate, risk of cardiovascular events [7] [8] |
| Regulatory Status | Not approved in the US or EU; approved in 38 countries but subsequently withdrawn or suspended [1] | Approved (120 mg prescription and 60 mg OTC) [4] | Withdrawn from the US, Canadian, and other markets due to cardiovascular risks [7] [8] |
Understanding the distinct pathways is crucial for interpreting the efficacy and safety profiles.
This compound was the first selective CB1 receptor blocker. The endocannabinoid system is implicated in appetitive drive, and its attenuation was hypothesized to reduce appetite and food-seeking behaviors [3].
Sibutramine's weight-reducing effects are largely attributed to its active metabolites, which inhibit the reuptake of serotonin, norepinephrine, and, to a lesser extent, dopamine in the central nervous system, thereby promoting satiety and reducing appetite [6] [7].
Orlistat acts locally in the gastrointestinal tract, covalently binding to the serine residue of gastric and pancreatic lipases. This inhibits the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides, reducing fat absorption by approximately 30% [4] [5].
To visually summarize the distinct sites and mechanisms of action for these three drugs, the following pathway diagram illustrates their primary targets.
The histories of this compound and Sibutramine highlight critical challenges in anti-obesity drug development.
The data below summarizes the one-year efficacy and safety results from the Rimonabant in Obesity (RIO) program, which pooled results from several large, Phase III clinical trials [1].
Table 1: Efficacy and Safety of this compound 20mg vs. Placebo at 1 Year (Pooled RIO Data)
| Parameter | This compound 20mg (Change from Baseline) | Placebo (Change from Baseline) | Notes & Context |
|---|---|---|---|
| Body Weight | -6.5 kg | -1.5 kg | Effect sustained for up to 2 years in studies [2]. |
| Waist Circumference | -6.4 cm | -2.4 cm | Indicates reduction in abdominal obesity [1]. |
| HDL Cholesterol | +16.4% | +8.1% | ~57% of the improvement was independent of weight loss [3] [1]. |
| Triglycerides | -6.9% | +1.6% | ~45% of the improvement was independent of weight loss [3] [1]. |
| HbA1c (in diabetics) | -0.6% | +0.1% | In RIO-Diabetes trial; ~50% of effect was weight-loss independent [3] [1]. |
| Fasting Insulin | -0.6 µU/mL | Not Reported | Improvement in insulin resistance [1]. |
| Adiponectin | +1.5 µg/mL (vs placebo) | — | RIO-Lipids study; ~57% of increase was weight-loss independent [3]. |
| C-Reactive Protein (CRP) | -26% to -29% (vs placebo) | — | Indicates reduction in inflammation [3]. |
| Discontinuation due to AEs | 14% | 7% | Higher discontinuation rate with this compound [2]. |
| Key Adverse Events (AEs) | Nausea, dizziness, anxiety, depressive disorders | Lower incidence | Depressive disorders: 1.9% (this compound) vs 0.8% (Placebo) [1]. |
The following diagram illustrates the dual pathways through which this compound was understood to work, and the root cause of its adverse effects.
This compound's failure was a pivotal event in metabolic drug development. However, its strong efficacy validated the CB1 receptor as a target. Current research is focused on overcoming its major limitation:
While detailed lab manuals for the latest compounds are not available in the public literature, the general workflow for validating such drugs is consistent.
Typical Workflow for Evaluating CB1 Antagonists in Metabolic Syndrome
The RIO program provided robust validation that CB1 receptor blockade with this compound significantly improves multiple cardiometabolic risk factors, with a mechanism partly independent of weight loss. Its history serves as a critical case study in drug development, highlighting the importance of safety profiling.
For researchers looking to validate or build upon these findings, here are the core methodologies used in the cited studies.
Surface Plasmon Resonance (SPR) for Direct p300 Binding
In Silico Molecular Docking
Functional Assessment of Wnt Pathway Inhibition
Beyond p300 inhibition, this compound affects multiple signaling pathways, suggesting a broad anti-cancer profile. The following diagram synthesizes its primary mechanisms and downstream effects based on the research.
This compound's multi-targeted action is evident in its ability to inhibit several other key cancer-associated pathways, as shown in the table below.
| Pathway | Experimental Evidence | Cellular Context |
|---|---|---|
| TCF/LEF (Wnt) | Luciferase reporter assay [3] | MCF7 and MDA-MB-231 breast cancer cells. |
| NF-κB | Luciferase reporter assay; Reduced phospho-NF-κB (Ser536) [3] | MCF7 and MDA-MB-231 breast cancer cells. |
| TGF-β (SMAD) | Luciferase reporter assay; Altered nuclear/cytosolic p-SMAD levels [3] | MCF7 and MDA-MB-231 breast cancer cells. |
| HIF-1α | Luciferase reporter assay [3] | MCF7 and MDA-MB-231 breast cancer cells. |
When considering these findings for drug development, the following points are crucial:
The table below summarizes the key reasons for the market withdrawal of several anti-obesity drugs.
| Drug Name | Primary Mechanism of Action | Key Rationale for Withdrawal/Limitations |
|---|---|---|
| Rimonabant [1] [2] [3] | Cannabinoid CB1 receptor inverse agonist | Serious psychiatric disorders (e.g., depression, anxiety, suicidal ideation); doubled risk of psychiatric issues in post-marketing data [2]. |
| Sibutramine [1] [3] [4] | Serotonin and noradrenaline reuptake inhibitor | Increased risk of non-fatal myocardial infarction (heart attack) and stroke [1] [3]. |
| Fenfluramine/Dexfenfluramine [1] [3] | Serotonin-releasing agent | Associated with cardiac valvulopathy (heart valve disease) [1] [3]. |
This compound's journey from approval to withdrawal was rapid. The decisive factor was the unacceptable risk of psychiatric adverse events observed in a large clinical trial.
This compound was developed based on the understanding of the endocannabinoid system (ECS), which plays a key role in regulating energy balance and appetite [1] [5]. The following diagram illustrates this mechanism of action.
This compound was an inverse agonist for the CB1 receptor [2]. This means it not only blocked the receptor from being activated but also actively suppressed its baseline activity. While effective for weight loss, this action in the central nervous system was the direct cause of its serious psychiatric side effects [1] [5].
The withdrawal of this compound was a significant event that highlighted critical considerations in anti-obesity drug development [1]:
This experience has informed the development of newer, more targeted therapies. The table below lists some currently available prescription medications for chronic weight management, which predominantly work on gut hormone receptors (incretins) rather than the central nervous system, offering a better safety profile [6] [4].
| Drug Name (Brand) | Mechanism of Action | Approved For |
|---|---|---|
| Orlistat (Xenical) [6] | Lipase inhibitor (reduces fat absorption) | Adults & children ≥12 |
| Phentermine-Topiramate (Qsymia) [6] | Appetite suppression / satiety enhancement | Adults & children ≥12 |
| Naltrexone-Bupropion (Contrave) [6] | Reduces cravings / appetite | Adults |
| Liraglutide (Saxenda) [6] [4] | GLP-1 receptor agonist | Adults & children ≥12 |
| Semaglutide (Wegovy) [6] [4] | GLP-1 receptor agonist | Adults & children ≥12 |
| Tirzepatide (Zepbound) [6] [4] | GLP-1/GIP receptor dual agonist | Adults |
Health Hazard;Environmental Hazard